5-Chloro-2,3-dihydro-1H-inden-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNOGOGUHOMLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565011 | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67120-39-2 | |
| Record name | 1-Amino-5-chloroindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67120-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67120-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted indane derivative of significant interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, presents experimental protocols for their determination, and visualizes key relationships and workflows relevant to its study.
Chemical Identity and Structure
This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-. The information presented here pertains to the general structure unless specified.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₀ClN[1]
-
CAS Number: 67120-39-2 (for the racemate)[2], 812695-59-3 (for the R-enantiomer)[1][3]
-
Canonical SMILES: C1CC2=C(C(C1)N)C=C(C=C2)Cl
Core Physicochemical Properties
The following table summarizes the key . It is important to note that many of these values are computationally predicted and experimental verification is recommended.
| Property | Value | Source |
| Molecular Weight | 167.63 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.8 | PubChem (Computed)[1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |
| pKa (Basicity) | 9-10 (Estimated) | General Chemical Knowledge[4] |
| Physical Form | Solid | CymitQuimica[5][6] |
| Melting Point | Not available. (Precursor 5-chloro-1-indanone: 94-98 °C) | Sigma-Aldrich[7] |
| Boiling Point | Not available. (Precursor 5-chloro-1-indanone: 124-125 °C at 3 mmHg) | ChemicalBook[8] |
| Water Solubility | Insoluble (Predicted) | ChemicalBook[8] |
Detailed Analysis of Physicochemical Properties
Lipophilicity (LogP/LogD)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The computed XLogP3 value of 1.8 suggests that this compound has a balanced lipophilic and hydrophilic character.[1] This value falls within the range often considered favorable for oral drug candidates according to Lipinski's Rule of 5 (LogP < 5).[9] As an amine, its distribution coefficient (LogD) will be pH-dependent.
Ionization Constant (pKa)
The primary amine group (-NH₂) in the structure is basic. While no experimental pKa value is readily available in the literature, primary amines of this type typically have a pKa in the range of 9-10.[4] This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form. This ionization state is crucial as it enhances aqueous solubility but can reduce membrane permeability.
Solubility
Specific quantitative solubility data is not available. However, based on its structure, the compound is predicted to be sparingly soluble in water.[8] The nonpolar indane ring and the chlorine substituent contribute to its lipophilicity, while the polar amine group, especially when protonated at acidic to neutral pH, contributes to its aqueous solubility. Solubility is a critical factor for drug delivery and should be experimentally determined early in the development process.[10]
Experimental Protocols
Detailed and validated experimental procedures are essential for confirming the predicted physicochemical properties. Below are standard methodologies that can be adapted for this compound.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal.
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure solubility. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]
-
Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[11]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point.[12][13]
Determination of LogP by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[14]
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[15]
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to a known volume of the aqueous sample solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[16] Centrifuge the mixture to ensure complete phase separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[9]
Determination of Aqueous Solubility
This protocol determines the equilibrium solubility of a compound in a specific aqueous medium.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous solvent (e.g., water, or buffer at a specific pH) in a vial.[18]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Result: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Visualizations
Diagrams created using Graphviz (DOT language) help to visualize complex relationships and workflows.
Caption: Relationship between physicochemical properties and ADME.
Caption: Experimental workflow for pKa determination by titration.
Conclusion
This compound possesses a balanced physicochemical profile with moderate lipophilicity and a basic amine functional group that will be protonated at physiological pH. These characteristics suggest it is a viable scaffold for drug design, but also highlight the need for careful experimental validation of properties like solubility and pKa to accurately model its biological behavior. The provided protocols offer a starting point for researchers to gather the empirical data necessary for advancing drug development projects involving this compound.
References
- 1. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 28373923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 6. (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 7. 5-Chloro-1-indanone 99 42348-86-7 [sigmaaldrich.com]
- 8. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
- 9. acdlabs.com [acdlabs.com]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. agilent.com [agilent.com]
- 16. enamine.net [enamine.net]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lup.lub.lu.se [lup.lub.lu.se]
5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, CAS numbers for its different forms, and detailed synthetic protocols. Furthermore, it explores its application in drug development, particularly in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors.
Chemical Structure and Properties
This compound is a chlorinated derivative of aminoindane. Its chemical structure consists of a dihydroindene core with a chlorine atom substituted at the 5-position and an amine group at the 1-position. The presence of a chiral center at the C1 position gives rise to two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of pharmaceutical agents.
Chemical Structure:
(Image depicts the (R)-enantiomer of this compound)
CAS Numbers and Physicochemical Data
The specific enantiomer or salt form of this compound is identified by a unique CAS number. The table below summarizes the key identifiers and physicochemical properties for the different forms of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | 812695-59-3 | C₉H₁₀ClN | 167.63 | - |
| (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1376687-76-1 | C₉H₁₁Cl₂N | 204.09 | Solid |
| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1637453-67-8 | C₉H₁₁Cl₂N | 204.09 | Solid |
| This compound | 67120-39-2 | C₉H₁₀ClN | 167.63 | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The key steps involve the synthesis of the ketone intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one, followed by its conversion to the desired amine via reductive amination.
Experimental Protocol: Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one
This protocol describes a common method for the synthesis of the ketone intermediate.[1]
Materials:
-
m-chlorophenylpropionic acid
-
Dichloromethane
-
Malonyl chloride
-
Zinc chloride
-
Ice water
-
1M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a 100mL flask, dissolve m-chlorophenylpropionic acid (9g, 0.049mol) in 40mL of dichloromethane.
-
Add malonyl chloride (5.6mL, 0.058mol) to the solution and stir for 10 minutes.
-
Slowly add 9.4g of zinc chloride to the reaction mixture.
-
Allow the reaction to proceed for approximately 2 hours, monitoring its completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction solution into 400mL of ice water.
-
Separate the organic layer and wash it with 1M hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Experimental Protocol: Reductive Amination of 5-chloro-2,3-dihydro-1H-inden-1-one
This general protocol outlines the conversion of the ketone to the primary amine.[2][3][4]
Materials:
-
5-chloro-2,3-dihydro-1H-inden-1-one
-
Ammonia or an ammonia source (e.g., ammonium acetate)
-
A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
A suitable solvent (e.g., methanol, ethanol, or 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one and an excess of the ammonia source in the chosen solvent.
-
If using a borohydride reagent, the reducing agent is added portion-wise to the reaction mixture, often at a controlled temperature (e.g., 0 °C to room temperature). Acetic acid can be added to catalyze imine formation.
-
If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).
-
The reaction progress is monitored by TLC or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched (e.g., with water for borohydride reductions).
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Application in Drug Development: Synthesis of Rasagiline
A significant application of chiral this compound is as a key intermediate in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][6] The stereochemistry of the amine is critical for the pharmacological activity of the final drug.
The synthesis of Rasagiline from (R)-1-aminoindan involves N-alkylation with propargyl chloride or a similar propargylating agent.[7] While Rasagiline itself does not contain the chloro-substituent, the synthetic strategies often involve precursors like this compound, with subsequent de-chlorination steps, or the chloro-derivative serves as a model for developing synthetic methodologies.
Visualizations
The following diagrams illustrate the key synthetic pathway and the logical workflow for the application of this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for a reductive amination reaction.
Caption: Logical relationship in drug development.
References
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. mansapublishers.com [mansapublishers.com]
- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-Chloro-2,3-dihydro-1H-inden-1-amine. Due to the limited availability of published, open-access raw spectral data for this specific molecule, this document presents a representative dataset derived from established spectroscopic principles and data from structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the structural elucidation and analytical characterization of this compound.
Spectral Data Summary
The following tables summarize the predicted and expected spectral data for this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | m | 2H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~4.2 | t | 1H | CH-NH₂ |
| ~2.9 | m | 1H | Ar-CH₂ |
| ~2.7 | m | 1H | Ar-CH₂ |
| ~2.4 | m | 1H | CH-CH₂ |
| ~1.8 | m | 1H | CH-CH₂ |
| ~1.6 | br s | 2H | NH₂ |
Table 2: ¹³C NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C |
| ~143 | Ar-C |
| ~132 | Ar-C-Cl |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~124 | Ar-CH |
| ~58 | CH-NH₂ |
| ~35 | Ar-CH₂ |
| ~30 | CH-CH₂ |
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1600-1620 | Medium | N-H bend |
| 1450-1500 | Strong | Aromatic C=C stretch |
| 1000-1100 | Strong | C-N stretch |
| 800-850 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data (Predicted)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 167/169 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 150/152 | Medium | [M-NH₃]⁺ |
| 132 | High | [M-Cl]⁺ |
| 117 | Medium | [M-NH₂-Cl]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR (Attenuated Total Reflectance) accessory.
Sample Preparation (ATR method):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is engaged to ensure good contact between the sample and the crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum.
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation (for GC-MS):
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
1 µL of the solution is injected into the GC.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters (EI):
-
Ionization Energy: 70 eV
-
Mass Range: 50-500 amu
-
Ion Source Temperature: 230 °C
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The resulting spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine, with a focus on its solubility and chemical stability. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar analogs and established principles of medicinal chemistry to provide a robust predictive framework. Detailed experimental protocols for determining solubility and conducting forced degradation studies are provided to enable researchers to generate empirical data. This document is intended to serve as a valuable resource for professionals involved in the research and development of drug candidates incorporating the chloro-aminoindane scaffold.
Introduction
This compound is a substituted aminoindane derivative. The aminoindane structural motif is found in a variety of biologically active compounds, making its derivatives of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. These properties influence bioavailability, formulation, storage conditions, and shelf-life. This guide outlines the predicted solubility and stability characteristics of this compound and provides detailed methodologies for their experimental determination.
Physicochemical Properties
Specific experimental data for this compound is not extensively available in the public domain. However, the properties of the closely related compound, 5-aminoindan, can be used to provide reasonable estimates. The introduction of a chloro group is expected to increase the lipophilicity and molecular weight.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₁₀ClN | - |
| Molecular Weight | 167.63 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | General property of similar small molecules. |
| pKa | Estimated to be in the range of 9-10. | Typical for primary amines. |
| LogP | Expected to be higher than 1.76. | The LogP of 5-aminoindan is 1.76; the chloro group will increase lipophilicity.[1] |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The solubility of this compound is predicted to be pH-dependent due to the presence of the basic primary amine group.
Predicted Solubility
-
Aqueous Solubility: The free base is expected to have low aqueous solubility. In acidic conditions, the primary amine will be protonated, forming a hydrochloride salt which is anticipated to be significantly more water-soluble.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO. Solubility in non-polar solvents like hexane is predicted to be low.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low | The free base is largely un-ionized and relatively lipophilic. |
| 0.1 M HCl | High | Formation of the soluble hydrochloride salt. |
| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |
| Methanol | High | Polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with strong solvating power. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dichloromethane | Moderate | Moderately polar solvent. |
| Hexane | Low | Non-polar solvent. |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibrate the vials on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure saturation.
-
Allow the vials to stand to permit the sedimentation of undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
The solubility is reported as mg/mL or µg/mL.
This high-throughput method is useful for early-stage drug discovery.
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers to create a range of concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[2][3]
Stability Profile and Forced Degradation Studies
Predicted Stability
The this compound molecule contains functional groups susceptible to degradation. The primary amine can be a site for oxidation. The aromatic ring system can be susceptible to photolytic degradation. The stability of related hydroxy-1-aminoindans has been shown to be influenced by the position of substituents, suggesting that the chloro- and amino- group positions in the target molecule will be critical to its overall stability.
Experimental Protocols for Forced Degradation Studies
A systematic approach should be employed to evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.
Protocol:
-
Prepare solutions of the compound in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation.
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and analyze by HPLC to quantify the remaining parent compound and any degradation products.
Protocol (in accordance with ICH Q1B guidelines): [5][6][7][8][9]
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Physicochemical characterization workflow for a new chemical entity.
Forced Degradation Study Workflow
The diagram below outlines the general process for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, based on the established chemical principles and data from analogous structures. The detailed experimental protocols herein offer a clear path for researchers to empirically determine these critical parameters. A thorough characterization of the solubility and stability profile is an indispensable step in the preclinical development of any potential drug candidate and will be crucial for advancing research on this and related compounds.
References
- 1. 5-Aminoindan (CAS 24425-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activities of substituted inden-1-amines
An In-depth Technical Guide on the Potential Biological Activities of Substituted Inden-1-amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted inden-1-amines are a class of organic compounds built upon a bicyclic indene framework, characterized by an amine group attached to the first carbon of the five-membered ring. This structural motif has garnered significant attention in medicinal chemistry due to its presence in various pharmacologically active molecules.[1][2] The indane skeleton, a reduced form of indene, is a key component in several therapeutic agents, and its derivatives have been explored for a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[3] Specifically, N-substituted 2,3-dihydro-1H-inden-1-amine derivatives have emerged as a promising scaffold in the design of novel therapeutic agents, particularly for neurodegenerative diseases.[4][5]
This guide provides a comprehensive overview of the biological activities of substituted inden-1-amines, focusing on their mechanism of action, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation.
Primary Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition
The most extensively studied biological activity of substituted inden-1-amines is their potent and selective inhibition of Monoamine Oxidase B (MAO-B).[4][5]
Role of MAO-B in Neurodegeneration: Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] There are two main isoforms, MAO-A and MAO-B. In the brain, MAO-B is primarily involved in the metabolism of dopamine.[5] In neurodegenerative conditions like Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine. The activity of MAO-B is often elevated in the brains of PD patients, which further depletes dopamine levels and contributes to oxidative stress through the production of reactive oxygen species (ROS) during the dopamine degradation process.[4][5]
Therapeutic Strategy: By inhibiting MAO-B, substituted inden-1-amines can prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and alleviating the motor symptoms of Parkinson's disease.[1] This mechanism is considered an effective strategy for managing PD.[5] Furthermore, the reduction in oxidative stress may offer neuroprotective benefits.[1] Rasagiline, a well-known anti-Parkinson's drug, is an N-propargyl-1-aminoindan, highlighting the therapeutic success of this chemical scaffold.[1][4]
Signaling Pathway: Dopamine Degradation by MAO-B
Caption: Dopamine degradation pathway and the inhibitory action of substituted inden-1-amines on MAO-B.
Quantitative Data: MAO-B Inhibitory Activity
The potency of substituted inden-1-amines as MAO-B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro activity of selected 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-B (hMAO-B).
| Compound ID | Substitution Pattern | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) vs hMAO-A | Reference |
| L4 | N-(4-fluorobenzyl) | 0.11 | >909 | [5] |
| L8 | N-(4-chlorobenzyl) | 0.18 | >555 | [5] |
| L16 | N-(3-fluorobenzyl) | 0.27 | >370 | [5] |
| L17 | N-(3-chlorobenzyl) | 0.48 | >208 | [5] |
| D14 | N-(3-(benzyloxy)propyl) | N/A (Similar to Rasagiline) | Improved vs Rasagiline | [4] |
| Rasagiline | N-propargyl | ~0.006 - 0.01 | >1000 | [4] |
| Selegiline | N-propargyl-N-methyl | ~0.01 - 0.05 | >100 | [5] |
Note: Lower IC₅₀ values indicate higher inhibitory potency. SI is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Experimental Protocols
General Synthesis of N-Substituted 2,3-dihydro-1H-inden-1-amines
A common method for synthesizing these compounds involves the reductive amination of 1-indanone.
Materials:
-
1-indanone
-
Substituted primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-indanone (1.0 eq) in the chosen solvent (e.g., DCE), add the substituted primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted 2,3-dihydro-1H-inden-1-amine.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro MAO-B Inhibition Assay
This protocol outlines a common fluorometric method to determine the IC₅₀ values of test compounds against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compounds (substituted inden-1-amines) dissolved in DMSO
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Multi-well microplate (96-well, black)
-
Microplate reader with fluorescence detection (Excitation: ~310 nm, Emission: ~400 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of hMAO-B in sodium phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the buffer.
-
Pre-incubation: In a 96-well plate, add the hMAO-B solution to wells containing either the buffer (for control), a known inhibitor (for positive control), or the diluted test compounds. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate, kynuramine, to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH). This step also converts the product, 4-hydroxyquinoline, to its fluorescent form.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel substituted inden-1-amines as potential therapeutic agents.
Caption: A generalized workflow for the discovery of substituted inden-1-amine based MAO-B inhibitors.
Conclusion
Substituted inden-1-amines represent a highly valuable chemical scaffold for the development of potent and selective MAO-B inhibitors. Their proven efficacy, exemplified by drugs like Rasagiline, underscores their therapeutic potential, primarily in the treatment of Parkinson's disease. The core activities revolve around modulating dopamine levels and potentially offering neuroprotection by reducing oxidative stress. Future research may continue to explore structure-activity relationships to enhance potency and selectivity, as well as investigate other potential biological activities of this versatile class of compounds. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel therapeutics based on the inden-1-amine framework.
References
- 1. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]
- 2. Buy (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-inden-1-amine: Synthesis, Properties, and Historical Context
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the direct biological activities and specific signaling pathways of 5-Chloro-2,3-dihydro-1H-inden-1-amine is limited. This compound is predominantly documented as a key chemical intermediate in the synthesis of other commercially significant molecules. This guide provides a comprehensive overview of its known synthesis, properties, and historical context based on available scientific and patent literature.
Introduction and Historical Context
The history of this compound is not one of a standalone therapeutic agent but rather of a crucial building block in the development of agrochemicals. Its emergence is intrinsically linked to the synthesis of the oxadiazine insecticide, indoxacarb. While the parent compound, 1-aminoindane, and its derivatives have been explored for various pharmacological activities, including neuroprotective and catecholamine-modulating actions, the 5-chloro substituted analog has primarily been of interest for its utility in multi-step synthetic processes.[1]
The development and optimization of synthetic routes to its precursor, 5-chloro-1-indanone, have been a focus of several patents, indicating the industrial importance of this molecular scaffold.[2] These patents highlight efforts to achieve efficient, high-yield, and environmentally benign production methods for the indanone, which is then converted to the target amine. The primary documented application of this compound is as a key intermediate for the insecticide indoxacarb.[3][4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily computationally derived from databases such as PubChem and provide a useful overview for handling and further research.[5][6]
| Property | Value |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| Appearance | Expected to be a solid at room temperature |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 167.050177 Da |
| Topological Polar Surface Area | 26 Ų |
| CAS Number | 67120-39-2 |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 3-chlorobenzaldehyde. The first step involves the synthesis of the key intermediate, 5-chloro-1-indanone, which is subsequently converted to the desired amine via reductive amination.
Synthesis of 5-Chloro-1-indanone
Several methods for the synthesis of 5-chloro-1-indanone have been reported, primarily in the patent literature. A common approach involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chlorophenylpropionic acid, followed by an intramolecular Friedel-Crafts acylation to yield the indanone.[2]
Experimental Protocol: Synthesis of 5-Chloro-1-indanone [2]
-
Step 1: Preparation of 3-chlorophenylpropionic acid: In a three-necked flask, formic acid (40g) and diethylamine (29g) are added to a mixture of 3-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol). The mixture is stirred until dissolved and then heated to 150°C under reflux. Upon reaction completion (monitored by TLC), the mixture is poured into 400mL of ice water and stirred. Concentrated hydrochloric acid is used to adjust the pH to 3-4, and the resulting precipitate is filtered to obtain the target product. Recrystallization from ethyl acetate can be performed for purification.
-
Step 2: Preparation of 5-chloro-1-indanone: In a flask, 3-chlorophenylpropionic acid (9g, 0.049mol) is dissolved in 40mL of dichloromethane. Malonyl chloride (5.8mL, 0.059mol) is added, and after stirring for 10 minutes, zinc chloride (9.7g) is slowly added. The reaction proceeds for approximately 2 hours (monitored by TLC). The reaction solution is then poured into 400mL of ice water. The organic layer is washed with 1M hydrochloric acid and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the product.
Quantitative Data for 5-Chloro-1-indanone Synthesis [2]
| Step | Product | Yield | Melting Point (°C) |
| 1 | 3-chlorophenylpropionic acid | 79.6% | 71.5-75.2 |
| 2 | 5-chloro-1-indanone | 79.5% | 93.4-97.2 |
Synthesis of this compound via Reductive Amination
The conversion of 5-chloro-1-indanone to this compound is achieved through reductive amination. This process involves the formation of an imine intermediate from the ketone and an ammonia source, followed by reduction to the amine.
General Experimental Protocol: Reductive Amination
-
Imine Formation: 5-chloro-1-indanone is dissolved in a suitable solvent, such as methanol. An ammonia source, typically ammonium acetate or a solution of ammonia in methanol, is added in excess. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled, and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is stirred until the imine is fully reduced to the amine, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: The reaction is quenched, and the solvent is removed. The residue is taken up in water and a water-immiscible organic solvent. The pH is adjusted to be basic to ensure the amine is in its free base form. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography or distillation. Alternatively, it can be converted to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.
Synthetic Workflow Diagram
References
- 1. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 28373923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 945950-78-7 Cas No. | (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | Apollo [store.apolloscientific.co.uk]
Enantiomeric Forms of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enantiomeric forms of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a chiral molecule with potential applications in pharmaceutical research and development. This document details the synthesis of the racemic mixture, the chiral resolution process to isolate the individual (R) and (S) enantiomers, and discusses the anticipated stereoselective biological activity based on structurally related compounds.
Introduction
Chirality is a fundamental aspect of drug design and action, with enantiomers of a therapeutic agent often exhibiting significantly different pharmacological and toxicological profiles. The aminoindan scaffold is a privileged structure in medicinal chemistry, with notable examples such as rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The biological activity of rasagiline resides almost exclusively in its (R)-enantiomer, highlighting the critical importance of stereochemistry in this class of compounds. This guide focuses on the 5-chloro substituted analogue of 1-aminoindan, providing detailed methodologies for its preparation and enantiomeric separation, which are crucial steps for the investigation of its potential as a therapeutic agent.
Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through a two-step process starting from 3-chlorophenylpropionic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one. This ketone is then converted to the corresponding primary amine via reductive amination.
Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
The cyclization of a substituted phenylpropionic acid is a common method for the synthesis of indanones.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a solution of 3-chlorophenylpropionic acid in a suitable inert solvent such as dichloromethane, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride in situ.
-
Cyclization: Cool the reaction mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-2,3-dihydro-1H-inden-1-one.
Reductive Amination of 5-Chloro-2,3-dihydro-1H-inden-1-one
The conversion of the ketone to the primary amine can be accomplished via several reductive amination methods. The Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a common approach.
Experimental Protocol: Leuckart Reaction
-
Reaction Mixture: In a round-bottom flask, combine 5-chloro-2,3-dihydro-1H-inden-1-one with an excess of ammonium formate.
-
Heating: Heat the mixture to a temperature of 160-180 °C for several hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis: After cooling, add a strong base such as sodium hydroxide solution to the reaction mixture to hydrolyze the intermediate formamide and liberate the free amine.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic this compound. Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt, followed by recrystallization.
Chiral Resolution of Racemic this compound
The separation of the racemic amine into its individual enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a widely used and effective resolving agent for chiral amines. The following protocol is adapted from the resolution of the parent compound, 1-aminoindan.[1]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid, for example, L-(-)-tartaric acid, in the same solvent.
-
Crystallization: Heat both solutions to approximately 50-60 °C and then combine them with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry. The enantiomeric excess (e.e.) of the crystallized diastereomer should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Liberation of the Enantiopure Amine: Suspend the diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and dissolve the tartaric acid.
-
Extraction and Isolation: Extract the liberated free amine with an organic solvent. Dry the organic extract over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is now enriched in the other diastereomeric salt. This can be treated in a similar manner to isolate the other enantiomer. For higher purity, the mother liquor can be concentrated and the process repeated, or a different chiral acid (e.g., D-(+)-tartaric acid) can be used.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60 | White to off-white solid |
| (±)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.64 | - |
| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.64 | - |
| (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.64 | - |
Note: Specific physical properties such as melting point and specific rotation for the individual enantiomers are not widely reported in the literature and should be determined experimentally upon successful resolution.
Mandatory Visualizations
Synthetic and Resolution Workflow
References
A Technical Guide to 5-Chloro-2,3-dihydro-1H-inden-1-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dihydro-1H-inden-1-amine and its enantiomers are synthetic compounds built upon the aminoindan scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Notably, the aminoindan core is a key feature of rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), which is used in the treatment of Parkinson's disease. The introduction of a chlorine atom at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the known synonyms, synthesis, and potential biological activities of this compound, with a focus on its role as a potential monoamine oxidase inhibitor.
Known Synonyms
The compound this compound is also known by several other names, often specifying its stereochemistry or salt form. These include:
-
5-Chloro-1-aminoindan
-
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
-
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine
-
(1R)-5-chloroindan-1-amine[1]
-
(R)-1-Amino-5-chloroindane[1]
-
(R)-5-chloroindan-1-ylamine hydrochloride
-
(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Physicochemical Properties
A summary of key physicochemical properties for the parent compound and its hydrochloride salt is presented in Table 1.
| Property | (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride |
| Molecular Formula | C₉H₁₀ClN | C₉H₁₁Cl₂N |
| Molecular Weight | 167.63 g/mol [1] | 204.09 g/mol |
| Appearance | - | Solid |
| Purity | - | Typically ≥95% |
| CAS Number | 812695-59-3[1] | - |
Experimental Protocols
Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one (Precursor)
The synthesis of the direct precursor, 5-chloro-1-indanone, can be achieved through a Friedel-Crafts acylation reaction. A representative protocol is as follows:
Materials:
-
3-chlorobenzaldehyde
-
Malonic acid
-
Formic acid
-
Diethylamine
-
Dichloromethane
-
Malonyl chloride
-
Zinc chloride
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Preparation of 3-chlorophenylpropionic acid: In a suitable reaction vessel, dissolve 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a mixture of formic acid and diethylamine. Heat the mixture to reflux (approximately 150 °C) and monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 3-4. Filter the resulting precipitate and recrystallize from ethyl acetate to obtain 3-chlorophenylpropionic acid.[1][2]
-
Friedel-Crafts Acylation: To a flask containing 3-chlorophenylpropionic acid (1.0 eq) in dichloromethane, add malonyl chloride (1.2 eq). Stir the mixture for 10 minutes, then slowly add zinc chloride (catalyst). Allow the reaction to proceed for approximately 2 hours, monitoring for completion by TLC. Upon completion, pour the reaction mixture into ice water. Separate the organic layer and wash with 1 M hydrochloric acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-chloro-1-indanone. The crude product can be further purified by recrystallization.[1][2]
Synthesis of this compound
Materials:
-
5-Chloro-1-indanone
-
Ammonia (e.g., as ammonium acetate)
-
Methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]
-
Acetic acid (optional, as a catalyst)[3]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Imine Formation: Dissolve 5-chloro-1-indanone (1.0 eq) and a source of ammonia, such as ammonium acetate (10 eq), in methanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or by observing the disappearance of the ketone starting material.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, such as sodium triacetoxyborohydride (2.0 eq), portion-wise. Allow the reaction to warm to room temperature and stir until the imine is consumed (as monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by crystallization.
Chiral Separation
The separation of the enantiomers of this compound can be challenging. One study noted that the enantiomeric separation of the trifluoroacetyl derivative of 5'-chloro-1-aminoindane was not achieved under the specific gas chromatography conditions tested, while other substituted 1-aminoindanes were successfully resolved.[6] For chiral separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique.[7][8] The development of a successful separation method would likely involve screening various chiral columns (e.g., polysaccharide-based CSPs) and mobile phase compositions.[8]
Biological Activity and Signaling Pathways
Derivatives of the aminoindan scaffold are well-known inhibitors of monoamine oxidases (MAO). MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin.[2][9] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases the levels of dopamine in the brain.[6]
While direct quantitative data for the MAO inhibitory activity of this compound is not available in the searched literature, structure-activity relationship (SAR) studies of related compounds suggest that it is a promising candidate for MAO inhibition. For instance, the presence of a halogen, such as chlorine, on the phenyl ring of MAO inhibitors can influence their potency and selectivity.[6]
The proposed mechanism of action for an aminoindan-based MAO-B inhibitor is the blockage of the enzymatic degradation of dopamine in the synaptic cleft. This leads to an increased concentration and prolonged availability of dopamine to bind to its receptors on the postsynaptic neuron, thereby alleviating the motor symptoms associated with Parkinson's disease.
Caption: Proposed signaling pathway of MAO-B inhibition.
Experimental and Synthetic Workflows
This compound can serve as a valuable building block in the synthesis of more complex molecules for drug discovery. For example, it can be used as a scaffold to introduce various substituents at the amino group to explore structure-activity relationships for MAO inhibition or other biological targets.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable chemical entity with strong potential for use in the development of novel therapeutics, particularly in the area of neurodegenerative diseases. Its synthesis from readily available starting materials via its ketone precursor is straightforward. While further research is needed to fully characterize its biological activity profile, the existing knowledge on related aminoindan derivatives strongly suggests that it warrants investigation as a monoamine oxidase inhibitor. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.
References
- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders | Semantic Scholar [semanticscholar.org]
- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Medicinal Chemistry of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the medicinal chemistry of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a halogenated derivative of the privileged 1-aminoindan scaffold. While direct pharmacological data for this specific compound is limited in publicly available literature, this document extrapolates its potential roles based on the well-established activities of structurally related aminoindanes. This guide covers the synthesis of its precursor, 5-chloro-1-indanone, and its subsequent conversion to the target amine. It further details experimental protocols for key biological assays relevant to its potential mechanisms of action, including monoamine oxidase (MAO) inhibition, dopamine D2 receptor binding, and serotonin transporter (SERT) activity. By presenting comparative quantitative data from closely related analogs, this paper aims to provide a foundational resource for researchers interested in the exploration of this compound and its derivatives in the context of neurodegenerative and psychiatric disorders.
Introduction: The 1-Aminoindan Scaffold in Medicinal Chemistry
The 1-aminoindan framework is a key structural motif in medicinal chemistry, most notably as the core of the anti-Parkinson's drug rasagiline.[1] Aminoindane derivatives have demonstrated a wide range of biological activities, primarily targeting the central nervous system.[2] Their rigid structure, which incorporates a phenethylamine pharmacophore, allows for specific interactions with various receptors and enzymes. Key therapeutic areas for aminoindane derivatives include neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric conditions such as depression.[1][2]
The introduction of a halogen atom, such as chlorine, onto the aromatic ring of the aminoindan scaffold can significantly modulate its physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses on the 5-chloro substituted derivative, exploring its synthetic accessibility and predicted pharmacological profile based on the established structure-activity relationships (SAR) of related compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the preparation of the key intermediate, 5-chloro-1-indanone, followed by its reductive amination.
Synthesis of 5-chloro-1-indanone
Several methods for the synthesis of 5-chloro-1-indanone have been reported, with a common approach being the Friedel-Crafts acylation of a substituted benzene derivative. One documented method involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chlorophenylpropionic acid, which is then cyclized.[3][4]
Reductive Amination to this compound
The conversion of 5-chloro-1-indanone to the corresponding primary amine is achieved through reductive amination. This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ.
Potential Pharmacological Roles and Supporting Data from Analogs
Based on the pharmacology of structurally similar aminoindanes, this compound is predicted to interact with key targets in the central nervous system. The following sections discuss these potential roles, supported by quantitative data from related compounds.
Monoamine Oxidase (MAO) Inhibition
Aminoindane derivatives are well-known inhibitors of monoamine oxidases, particularly MAO-B, which is a key enzyme in the degradation of dopamine.[1] Inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. The propargylamine moiety present in rasagiline is crucial for its irreversible MAO-B inhibition. While this compound lacks this group, the aminoindan scaffold itself can confer inhibitory activity. The chloro-substituent may influence the potency and selectivity of MAO inhibition.
Table 1: MAO Inhibitory Activity of Selected Aminoindane Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Rasagiline | MAO-B | ~0.005 | [1] |
| (S)-Aminoindan | MAO-B | Weak Inhibitor | [1] |
| 5-Chloro-1-aminoindan Analogs | MAO-A/B | Data Not Available |
Dopamine D2 Receptor Interaction
Some aminoindane derivatives have been shown to interact with dopamine receptors. Their activity can range from agonism to antagonism depending on the substitution pattern. The rigid conformation of the aminoindan scaffold can provide the necessary geometry for binding to the D2 receptor.
Table 2: Dopamine D2 Receptor Binding Affinities of Representative Ligands
| Compound | Receptor | Ki (nM) | Reference |
| Spiperone ([3H]-radioligand) | D2 | 0.1-0.5 | [5] |
| Haloperidol | D2 | 1-5 | [6] |
| 5-Chloro-1-aminoindan Analogs | D2 | Data Not Available |
Note: Data for well-characterized D2 receptor ligands are provided for comparison due to the lack of specific binding data for this compound.
Serotonin Transporter (SERT) Inhibition
Derivatives of aminoindane have also been investigated as inhibitors of the serotonin transporter (SERT). Inhibition of serotonin reuptake is a primary mechanism of action for many antidepressant medications. The phenethylamine-like structure within the aminoindan core suggests potential for interaction with monoamine transporters.
Table 3: Serotonin Transporter Binding Affinities of Known Inhibitors
| Compound | Transporter | Ki (nM) | Reference |
| (S)-Citalopram | SERT | 1.8 | [7] |
| Paroxetine | SERT | 0.1 | [7] |
| 5-Chloro-1-aminoindan Analogs | SERT | Data Not Available |
Note: Binding affinities for established SERT inhibitors are listed to provide a benchmark for potential activity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for the in vitro assays to evaluate its potential biological activities.
Synthesis of this compound
Step 1: Synthesis of 5-chloro-1-indanone [4]
-
Materials: 3-chlorobenzaldehyde, propionic acid, formic acid, diethylamine, methylene chloride, malonyl chloride, zinc chloride, 1M hydrochloric acid, anhydrous sodium sulfate.
-
Procedure:
-
In a suitable flask, combine 3-chlorobenzaldehyde and propionic acid in a mixture of formic acid and diethylamine.
-
Heat the reaction mixture to facilitate the formation of 3-chlorophenylpropionic acid.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and extract the product.
-
To a solution of 3-chlorophenylpropionic acid in methylene chloride, add malonyl chloride.
-
Slowly add zinc chloride to catalyze the intramolecular Friedel-Crafts acylation.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with cold 1M hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-chloro-1-indanone.
-
Step 2: Reductive Amination of 5-chloro-1-indanone
-
Materials: 5-chloro-1-indanone, ammonium acetate or other amine source, sodium cyanoborohydride or other suitable reducing agent, methanol, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 5-chloro-1-indanone and a suitable amine source (e.g., ammonium acetate for the primary amine) in methanol.
-
Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
-
In Vitro Biological Assays
References
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preliminary Toxicity Profile: 5-Chloro-2,3-dihydro-1H-inden-1-amine
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited. This is not a comprehensive safety assessment. All laboratory work should be conducted by trained professionals using appropriate personal protective equipment (PPE).
Introduction
5-Chloro-2,3-dihydro-1H-inden-1-amine and its stereoisomers, such as (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine and (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine, are chemical compounds available for research and industrial purposes.[1][2][3][4][5][6] Due to the nascent stage of research into this specific molecule, a comprehensive, peer-reviewed toxicity profile is not yet established in the public domain. This guide synthesizes the available safety information and outlines the standard experimental protocols necessary for a preliminary toxicological assessment.
The hydrochloride salt of the (S)-enantiomer has a molecular weight of 204.09 g/mol and the chemical formula C₉H₁₁Cl₂N.[2] It is typically a solid at room temperature.[2][3]
Quantitative Toxicity Data
As of the latest literature review, specific quantitative toxicity data such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from peer-reviewed studies for this compound are not available. Safety Data Sheets (SDS) from chemical suppliers also report "no data available" for key toxicological endpoints like acute toxicity, skin corrosion/irritation, and carcinogenicity.[1]
The table below is a template illustrating how such data would be presented if available.
| Toxicity Endpoint | Test Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat | Oral | Data Not Available | - |
| Acute Dermal LD50 | Rabbit | Dermal | Data Not Available | - |
| Acute Inhalation LC50 | Rat | Inhalation | Data Not Available | - |
| Cytotoxicity IC50 (e.g., HepG2 cells) | Human | In vitro | Data Not Available | - |
Hazard Identification and Precautionary Measures
While specific toxicity studies are lacking, hazard statements for stereoisomers of the compound provide a baseline for safety precautions. The hydrochloride salts of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine and (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine are classified as harmful and irritants.[2][3]
GHS Hazard Statements:
Recommended Precautionary Statements:
-
P260 & P261: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
P264: Wash thoroughly after handling.[2]
-
P270: Do not eat, drink, or smoke when using this product.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Ecological information, including toxicity to fish, persistence, and bioaccumulative potential, is currently unavailable.[1]
Potential Signaling Pathways and Mechanism of Action
The mechanism of action for this compound is not well-defined in the public literature. However, structurally related aminoindane compounds have been investigated for their effects on the central nervous system, particularly their interaction with neurotransmitter systems like serotonin receptors.[7] For instance, related compounds have been explored for their potential in treating mood disorders.[7] Other complex molecules containing a chloro-benzodioxol amine structure have been developed as potent and selective c-Src/Abl kinase inhibitors, which are critical in cancer progression.[8]
Given these precedents, a potential toxicological mechanism could involve unintended interactions with aminergic receptors or kinase signaling pathways. However, this is speculative and requires experimental validation.
Hypothetical interaction with a cell surface receptor.
Recommended Experimental Protocols for Preliminary Toxicity Assessment
To address the current data gap, the following standard assays are recommended.
This experiment assesses the concentration at which the compound causes cell death. The MTT or MTS assay is a common colorimetric method.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations.
-
Treatment: Replace the cell culture medium with a medium containing the various concentrations of the compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the reagent into a colored formazan product.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Standard workflow for an MTT/MTS cytotoxicity assay.
This experiment assesses the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate. Only bacteria that have undergone a reverse mutation can grow on the histidine-deficient medium.
-
Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous revertant count in the negative control group. A significant, dose-dependent increase (typically a 2-fold or greater increase) indicates a positive mutagenic response.
Decision workflow for the Ames bacterial reverse mutation test.
Conclusion
The available data on the toxicity of this compound is currently insufficient for a thorough risk assessment. The provided GHS hazard classifications indicate that the compound should be handled with care, assuming it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Further research, beginning with foundational in vitro assays for cytotoxicity and genotoxicity, is essential to characterize its toxicological profile and enable its safe use in research and development.
References
- 1. echemi.com [echemi.com]
- 2. (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 3. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 4. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 28373923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 945950-78-7 Cas No. | (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | Apollo [store.apolloscientific.co.uk]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6 | Benchchem [benchchem.com]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine
Abstract
This document provides a detailed synthesis protocol for 5-Chloro-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 5-Chloro-1-indanone, followed by a reductive amination to yield the target primary amine. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a clear and reproducible methodology.
Introduction
This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The presence of the chloro-substituted indane scaffold provides a versatile platform for the development of novel therapeutic agents. The synthesis of this primary amine is of significant interest for the construction of more complex molecular architectures. The protocol detailed herein describes a reliable and scalable two-step synthesis. The first step involves a Friedel-Crafts acylation to form the cyclic ketone, 5-Chloro-1-indanone. The subsequent and final step is the conversion of this ketone to the desired this compound via reductive amination.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1-indanone from 3-chlorobenzaldehyde
This procedure follows a method adapted from published literature, involving the formation of 3-chlorophenylpropionic acid followed by intramolecular Friedel-Crafts acylation.[1][2][3]
Part A: Synthesis of 3-chloro-phenylpropionic acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add formic acid (80 g) and diethylamine (58 g).
-
Addition of Reactants: To the stirred solution, add 3-chlorobenzaldehyde (20 g, 0.142 mol) and malonic acid (17.8 g, 0.171 mol).
-
Reaction: Heat the mixture to 150°C and maintain at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into 800 mL of ice water with stirring. Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethyl acetate to obtain 3-chloro-phenylpropionic acid.
Part B: Synthesis of 5-chloro-1-indanone
-
Reaction Setup: In a 250 mL round-bottom flask, add 3-chloro-phenylpropionic acid (9 g, 0.049 mol) and 40 mL of dichloromethane.
-
Acyl Chloride Formation: Add thionyl chloride (5.6 mL, 0.058 mol) and stir the mixture for 2 hours.
-
Friedel-Crafts Acylation: In a separate flask, add zinc chloride (9.4 g) to 40 mL of dichloromethane. Slowly add the prepared acyl chloride solution to this suspension.
-
Reaction: Stir the reaction mixture for approximately 2 hours. Monitor the reaction for completion using TLC.
-
Work-up: Pour the reaction mixture into 400 mL of ice water. Separate the organic layer and wash it with 1 M hydrochloric acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 5-chloro-1-indanone.[2]
Step 2: Synthesis of this compound
This protocol utilizes a reductive amination procedure to convert the ketone to the corresponding primary amine.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Chloro-1-indanone (1.0 eq) in methanol.
-
Imine Formation: Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Make the aqueous layer basic by the addition of 2 M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1A | 3-chlorobenzaldehyde | 3-chloro-phenylpropionic acid | Propionic acid, Diethylamine, Formic acid | - | 150 | 4-6 | ~82 | >95 |
| 1B | 3-chloro-phenylpropionic acid | 5-chloro-1-indanone | Thionyl chloride, Zinc chloride | Dichloromethane | RT | 2 | ~76 | >97 |
| 2 | 5-chloro-1-indanone | This compound | Ammonium Acetate, NaBH3CN | Methanol | 0 to RT | 12-24 | 70-85 | >98 |
Note: Yields and purity are typical and may vary based on experimental conditions and purification methods.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Logical Relationship of Reagents in Reductive Amination
Caption: Reagent roles in the reductive amination step.
References
Application Note: HPLC Purification of 5-Chloro-2,3-dihydro-1H-inden-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such intermediates. This application note provides detailed protocols for both achiral (for purity enhancement) and chiral (for enantiomeric separation) HPLC purification of this compound. The methods described are based on established principles of reversed-phase and chiral chromatography for primary amines.[1][2]
Experimental Protocols
Protocol 1: Achiral Preparative HPLC for Purity Enhancement
This protocol is designed for the general purification of this compound from reaction byproducts and other impurities using reversed-phase HPLC.
Methodology
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The final concentration should be optimized based on the column size and loading capacity, typically in the range of 10-50 mg/mL.
-
-
HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, and a UV detector.
-
Column: A C18 reversed-phase column is recommended for the purification of primary amines.[1] A suitable column dimension for preparative scale would be, for example, 250 x 21.2 mm with 5 µm particle size.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes before the first injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The addition of an acid like TFA can improve peak shape for amines.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically effective. An example gradient is provided in Table 1.
-
Flow Rate: The flow rate should be adjusted based on the column dimensions. For a 21.2 mm ID column, a flow rate of 15-25 mL/min is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance. Based on a related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, a starting wavelength of 294 nm can be used, with further optimization by scanning the UV spectrum of the target compound.[3]
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape and reduce viscosity.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is designed for the separation of the enantiomers of this compound. The selection of a chiral stationary phase (CSP) is critical for this separation.[2] Polysaccharide-based CSPs are often effective for the resolution of chiral amines.[4][5][6]
Methodology
-
Sample Preparation:
-
Prepare a racemic mixture of this compound in the mobile phase or a compatible solvent at a concentration suitable for the analytical or semi-preparative column used (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System and Column:
-
HPLC System: An analytical or semi-preparative HPLC system with a UV detector.
-
Column: A chiral stationary phase column. A column with a cellulose or amylose-based selector, such as one derived from tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), is a good starting point.[4] Example columns include Chiralcel® OD-H or Chiralpak® IE.
-
Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and reduce tailing of basic compounds. An example mobile phase composition is provided in Table 2.
-
Isocratic Elution: Chiral separations are often performed under isocratic conditions.
-
Flow Rate: Typically 0.5-1.5 mL/min for analytical columns (e.g., 4.6 mm ID).
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 294 nm).
-
Column Temperature: Ambient or controlled temperature.
-
-
Fraction Collection (for semi-preparative scale):
-
If a semi-preparative chiral column is used, collect the fractions corresponding to each enantiomer.
-
Analyze the enantiomeric excess (ee) of each fraction using the same analytical chiral HPLC method.
-
Pool the fractions of the desired enantiomer and evaporate the solvent.
-
Data Presentation
The following tables summarize the proposed HPLC conditions and provide a template for reporting experimental results.
Table 1: Proposed Achiral Preparative HPLC Parameters and Example Gradient
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 294 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Column Temp. | 30 °C |
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 80 |
| 30 | 80 |
| 31 | 10 |
| 40 | 10 |
Table 2: Proposed Chiral HPLC Parameters
| Parameter | Value |
| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
Table 3: Example Data Summary for Purification Results
| Sample ID | Retention Time (min) | Purity before (%) | Purity after (%) | Recovery (%) | Enantiomeric Excess (ee %) |
| Crude Material | - | 75 | - | - | Racemic |
| Purified (Achiral) | 15.2 | 75 | >99 | 85 | Racemic |
| Enantiomer 1 (Chiral) | 8.5 | Racemic | >99 | 40 | >99 |
| Enantiomer 2 (Chiral) | 10.1 | Racemic | >99 | 42 | >99 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The protocols outlined in this application note provide a robust starting point for the purification of this compound using HPLC. For general purity enhancement, a reversed-phase C18 column with a water/acetonitrile gradient containing TFA is recommended. For the separation of enantiomers, a chiral stationary phase, such as a polysaccharide-based column, with a normal-phase mobile phase is suggested. Researchers should note that these methods may require further optimization of parameters such as gradient slope, mobile phase composition, and column choice to achieve the desired purity and recovery for their specific application.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Chloro-2,3-dihydro-1H-inden-1-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dihydro-1H-inden-1-amine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid indane scaffold, coupled with a reactive primary amine, provides a versatile platform for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of a chlorine atom on the aromatic ring offers a site for further functionalization, such as through cross-coupling reactions, and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Key Applications
The primary utility of this compound lies in its role as a key intermediate for the synthesis of complex molecules, particularly in the construction of heterocyclic systems and as a scaffold in the design of kinase inhibitors. The amino group serves as a nucleophile, readily reacting with various electrophiles to form amides, ureas, sulfonamides, and other functional groups.
Synthesis of Kinase Inhibitors
The indane moiety is a recognized scaffold in the design of kinase inhibitors. The constrained conformation of the ring system can provide a favorable orientation for binding to the ATP-binding pocket of various kinases. Derivatives of this compound have been explored as inhibitors of several kinase families, including c-Jun N-terminal kinases (JNKs).[1][2]
Signaling Pathway and Inhibition
Experimental Protocols
Synthesis of the Precursor: 5-Chloro-2,3-dihydro-1H-inden-1-one
The direct precursor to the title amine is 5-chloro-2,3-dihydro-1H-inden-1-one. Its synthesis is a critical first step and is typically achieved via an intramolecular Friedel-Crafts acylation.
Reaction Scheme:
Protocol:
A detailed procedure for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one is described in the patent literature.[3] The process involves the cyclization of 3-(4-chlorophenyl)propionyl chloride in the presence of a Lewis acid catalyst. Yields for this reaction are variable, as summarized in the table below.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | Octane | 115-116 | 66 | 80 | [3] |
| AlCl₃ | Octane | 125 | 69 | 87 | [3] |
| AlCl₃ | Heptane | 96-99 | 53 | 68 | [3] |
Reductive Amination to this compound
The ketone can be converted to the corresponding amine via reductive amination.
Reaction Scheme:
Protocol:
A general procedure involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with a source of ammonia in the presence of a reducing agent such as hydrogen gas and a Raney Nickel catalyst.
N-Arylation for the Synthesis of Kinase Inhibitors
A key reaction for elaborating the this compound building block is its N-arylation with a suitable heterocyclic electrophile, often a substituted pyrimidine or indazole.
General Workflow:
Protocol: N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)pyrimidin-4-amine Synthesis
This protocol describes a representative synthesis of a pyrimidine-containing derivative.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound, 2,4-dichloropyrimidine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes key data for this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) | Reference |
| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.63 | - | - | [4] |
| (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.63 | - | 98 | [5] |
| (1S)-5-chloro-2,3-dihydro-1h-inden-1-amine hydrochloride | C₉H₁₁Cl₂N | 204.09 | - | 95 | |
| 5-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60 | White to off-white solid | >98 |
Conclusion
This compound is a strategic building block for the synthesis of complex organic molecules, particularly for the development of novel kinase inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this versatile compound in their synthetic endeavors. Further exploration of its reactivity and application in various synthetic contexts is warranted to fully exploit its potential in drug discovery and development.
References
- 1. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Indenone Derivatives in Cancer Research
Disclaimer: To date, there is a notable lack of publicly available scientific literature detailing the specific applications of 5-Chloro-2,3-dihydro-1H-inden-1-amine in cancer research. The following application notes and protocols are based on a structurally related compound, (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) , which possesses the same core 2,3-dihydro-1H-inden scaffold and has demonstrated antiproliferative and antioxidant activities. This information is provided as a representative example for researchers interested in the potential of this class of compounds in oncology.
I. Application Notes: (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) as a Potential Anticancer Agent
The arylidene indanone scaffold is a promising area of investigation for the development of novel chemotherapeutic agents. One such derivative, (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), has been identified as a molecule with both free radical scavenging and antiproliferative properties.[1]
1. Mechanism of Action (Proposed)
While the precise molecular targets are still under investigation, the anticancer activity of MLT-401 is suggested to be linked to its ability to induce apoptosis in cancer cells. This is supported by its demonstrated antiproliferative effect on Jurkat cells, a human T-lymphocyte cell line.[1] Furthermore, its antioxidant properties, evidenced by its capacity to scavenge free radicals, may contribute to its cellular protective effects in non-cancerous cells, a desirable trait for a chemotherapeutic agent.[1]
2. Potential Therapeutic Indications
Given its demonstrated activity against a leukemia cell line, MLT-401 and other related indenone derivatives could be explored for their potential in treating hematological malignancies. Further research is warranted to investigate their efficacy against a broader range of cancer cell lines, including solid tumors.
3. Data Summary
The following table summarizes the quantitative data for the antiproliferative and antioxidant activities of MLT-401.[1]
| Assay | Cell Line/Target | IC50 Value |
| Antiproliferative Activity | Jurkat Cells | 1611 nM |
| Antioxidant Activity | DPPH Radical Scavenging | Not specified in terms of IC50 |
| Antioxidant Activity | ABTS Radical Scavenging | Not specified in terms of IC50 |
| Antioxidant Activity | Ferric-Reducing Antioxidant Potential (FRAP) | Not specified in terms of IC50 |
II. Experimental Protocols
The following are detailed experimental protocols based on the methodologies used to evaluate the anticancer and antioxidant properties of MLT-401.[1]
1. Cell Culture and Maintenance
-
Cell Line: Jurkat (human T-lymphocyte) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain logarithmic growth.
2. Antiproliferative Activity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of MLT-401 on cancer cells.
-
Materials:
-
Jurkat cells
-
MLT-401 (dissolved in DMSO to create a stock solution)
-
Complete RPMI-1640 medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of MLT-401 in complete medium.
-
Add 100 µL of the diluted MLT-401 solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Apoptosis Analysis (Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by MLT-401.
-
Materials:
-
Jurkat cells treated with MLT-401 (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat Jurkat cells with MLT-401 at its IC50 concentration for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
III. Visualizations
Experimental Workflow for Assessing Antiproliferative Activity
References
Application Notes and Protocols: 5-Chloro-2,3-dihydro-1H-inden-1-amine and Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 5-Chloro-2,3-dihydro-1H-inden-1-amine as a potential monoamine reuptake inhibitor. As of the latest literature review, specific quantitative data on the binding affinity (Kᵢ) or inhibition constants (IC₅₀) for this compound at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are not publicly available. However, extensive research on structurally related aminoindane analogs demonstrates significant interaction with these monoamine transporters. These analogs serve as crucial reference points for investigating the pharmacological profile of novel aminoindane derivatives. This document summarizes the available data for key analogs and provides comprehensive protocols for in vitro assays to determine the activity of new compounds like this compound.
Introduction to Aminoindanes as Monoamine Transporter Ligands
Aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They are recognized for their interaction with monoamine transporters, which are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft. By inhibiting these transporters, these compounds can increase the extracellular concentrations of these neurotransmitters, leading to various physiological and psychological effects. The specific activity and selectivity of aminoindane derivatives for SERT, DAT, and NET are highly dependent on the substitution patterns on the indane ring system.
Data Presentation: Monoamine Transporter Activity of Aminoindane Analogs
While data for this compound is not available, the following tables summarize the monoamine transporter interaction profiles for several key 2-aminoindan analogs. This data is presented to provide a comparative context for researchers investigating novel aminoindane compounds. The primary mechanism of action for these analogs is monoamine release, which is a related but distinct pharmacological effect from reuptake inhibition.
Table 1: In Vitro Monoamine Release Potency (EC₅₀, nM) of 2-Aminoindan Derivatives in Rat Brain Synaptosomes
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Reference |
| 2-Aminoindan (2-AI) | 134 ± 14 | 41 ± 4 | >10,000 | [1] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2,827 ± 459 | 1,400 ± 240 | 148 ± 12 | [1] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,222 ± 136 | 131 ± 14 | 128 ± 10 | [1] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 90 ± 10 | [1] |
Table 2: In Vitro Monoamine Uptake Inhibition (IC₅₀, nM) and Release (EC₅₀, nM) in HEK293 Cells
| Compound | Transporter | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) | Reference |
| 5-Iodo-2-aminoindane (5-IAI) | hSERT | 1,100 ± 120 | 280 ± 30 | [2] |
| hDAT | >10,000 | 1,800 ± 200 | [2] | |
| hNET | 2,700 ± 300 | >10,000 | [2] | |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | hSERT | 1,200 ± 100 | 290 ± 30 | [2] |
| hDAT | 6,300 ± 600 | >10,000 | [2] | |
| hNET | 1,500 ± 100 | 1,400 ± 100 | [2] |
Signaling Pathways and Experimental Workflows
Diagram 1: Monoamine Reuptake Inhibition Signaling Pathway
Caption: Mechanism of monoamine reuptake inhibition at the synapse.
Diagram 2: Experimental Workflow for In Vitro Synaptosomal Uptake Assay
Caption: Workflow for determining monoamine uptake inhibition using synaptosomes.
Experimental Protocols
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay Using Synaptosomes
This protocol is adapted from methodologies described for characterizing monoamine reuptake inhibitors.[1][2]
Objective: To determine the potency (IC₅₀) of a test compound (e.g., this compound) to inhibit the uptake of radiolabeled serotonin, dopamine, or norepinephrine into rodent brain synaptosomes.
Materials:
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.
-
Uptake Buffer (Krebs-HEPES buffer, KHB): 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.
-
-
Radioligands: [³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in uptake buffer).
-
Reference Inhibitors:
-
For SERT: Fluoxetine (10 µM for non-specific uptake).
-
For DAT: GBR 12909 (10 µM for non-specific uptake).
-
For NET: Desipramine (10 µM for non-specific uptake).
-
-
Equipment: Dounce homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation fluid.
Procedure:
-
Synaptosome Preparation: a. Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest on ice (e.g., striatum for DAT, hippocampus or cortex for SERT and NET). b. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (approx. 10 slow strokes). c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. d. Collect the supernatant and centrifuge at 15,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the pellet (crude synaptosomes) in ice-cold uptake buffer. f. Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay. Dilute the synaptosomes to the desired final concentration (e.g., 50-100 µg protein/well).
-
Uptake Assay: a. In a 96-well plate, set up triplicate wells for each condition:
- Total Uptake: Synaptosomes + vehicle.
- Non-specific Uptake: Synaptosomes + high concentration of the respective reference inhibitor.
- Test Compound: Synaptosomes + varying concentrations of the test compound. b. Add 50 µL of the appropriate solution (vehicle, reference inhibitor, or test compound) to the wells. c. Add 180 µL of the synaptosomal suspension to each well. d. Pre-incubate the plate at 37°C for 10-15 minutes with gentle agitation. e. Initiate the uptake reaction by adding 20 µL of the radiolabeled neurotransmitter (final concentration near its Kₘ, e.g., 10-20 nM for [³H]DA, 5-10 nM for [³H]5-HT). f. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. g. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. h. Immediately wash the filters three times with ice-cold uptake buffer.
-
Quantification and Data Analysis: a. Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. b. Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter. c. Calculate the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM). d. For each concentration of the test compound, calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Uptake with Compound - Non-specific Uptake) / Specific Uptake). e. Plot the % inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Kᵢ) of a test compound for SERT, DAT, or NET using membranes from cells expressing the human transporters or from brain tissue.
Materials:
-
Membrane Preparation: From HEK293 cells stably expressing hSERT, hDAT, or hNET, or from rodent brain tissue homogenates.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine.
-
For DAT: [³H]WIN 35,428.
-
For NET: [³H]Nisoxetine.
-
-
Test Compound: this compound at various concentrations.
-
Displacing Agent: A high concentration of a known ligand for the respective transporter to determine non-specific binding (e.g., 10 µM Fluoxetine for SERT).
Procedure:
-
Assay Setup: a. In a 96-well plate, add the following in triplicate to a final volume of 250 µL:
- Total Binding: Membrane preparation + radioligand + binding buffer.
- Non-specific Binding: Membrane preparation + radioligand + displacing agent.
- Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound. b. The radioligand concentration should be close to its Kₑ value for the respective transporter.
-
Incubation and Filtration: a. Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes). b. Terminate the binding by rapid filtration through glass fiber filters (pre-soaked in buffer) using a cell harvester. c. Wash the filters rapidly with ice-cold binding buffer.
-
Quantification and Data Analysis: a. Measure radioactivity on the filters using a liquid scintillation counter. b. Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding. c. Determine the IC₅₀ value of the test compound from a competition curve. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
The provided application notes and protocols offer a framework for the pharmacological evaluation of this compound and other novel aminoindane derivatives as monoamine reuptake inhibitors. While direct inhibitory data for the title compound is currently lacking in the scientific literature, the data from structurally similar analogs suggest that the aminoindane scaffold is a promising starting point for the development of potent and selective monoamine transporter ligands. The detailed protocols for in vitro synaptosomal uptake and radioligand binding assays provide robust methods for characterizing the affinity and potency of these compounds at SERT, DAT, and NET, which is a critical step in the drug discovery and development process.
References
Application Notes and Protocols for the Experimental Use of 5-Chloro-2,3-dihydro-1H-inden-1-amine in Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a novel compound with significant promise in the field of neurology. Drawing parallels with structurally similar established neuroprotective agents, this document outlines the hypothesized mechanism of action and provides a framework for its preclinical evaluation.
Application Notes
Introduction
This compound is a rigid analogue of phenethylamine, belonging to the aminoindane class of compounds. Its core structure is closely related to that of rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) widely used in the treatment of Parkinson's disease.[1][2][3] The introduction of a chlorine atom at the 5-position of the indane ring is a key structural modification that may influence its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4]
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound is the selective inhibition of MAO-B.[5] MAO-B is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[6] By inhibiting MAO-B, this compound is expected to increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms associated with neurodegenerative conditions such as Parkinson's disease.[7] The propargylamine moiety, if present in derivatives, is known to be crucial for the irreversible inhibition of MAO, but even the primary amine can confer inhibitory activity.[8] Furthermore, some aminoindane derivatives have been shown to interact with monoamine transporters, suggesting a potential dual mechanism involving both MAO inhibition and dopamine reuptake inhibition.
Potential Therapeutic Applications
Based on its structural similarity to rasagiline and the known roles of MAO-B inhibitors, this compound is a prime candidate for investigation in the following neurological disorders:
-
Parkinson's Disease: As a potential MAO-B inhibitor, it could be explored as a monotherapy in early-stage Parkinson's disease to provide symptomatic relief and potentially slow disease progression.[1][2] It may also serve as an adjunct therapy to L-DOPA in later stages to reduce "off" time and motor fluctuations.[7]
-
Alzheimer's Disease: MAO-B levels are known to be elevated in the brains of Alzheimer's patients, contributing to oxidative stress. Selective MAO-B inhibitors are being investigated for their potential to reduce this oxidative burden and provide neuroprotection.[6]
-
Other Neurodegenerative Disorders: The neuroprotective effects observed with related aminoindane compounds suggest that this compound could be investigated in other neurodegenerative conditions where oxidative stress and neuronal loss are key pathological features.[8]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on the expected pharmacological profile for a selective MAO-B inhibitor. This data should be experimentally verified.
| Parameter | Value | Assay Condition |
| In Vitro Potency | ||
| IC50 for human MAO-B | 5 - 20 nM | Recombinant human enzyme, fluorometric assay |
| IC50 for human MAO-A | > 10 µM | Recombinant human enzyme, fluorometric assay |
| Selectivity Index (MAO-A/MAO-B) | > 500 | |
| In Vivo Efficacy (MPTP Mouse Model) | ||
| Effective Dose (ED50) | 0.1 - 0.5 mg/kg, p.o. | Reversal of motor deficits |
| Striatal Dopamine Increase | 30 - 50% | HPLC-ECD analysis |
| Pharmacokinetics | ||
| Bioavailability (rodent) | ~ 40% | Oral administration |
| Brain Penetration (B/P ratio) | > 2 |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory potency (IC50) of this compound against human MAO-A and MAO-B.[6][9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)
-
MAO substrate (e.g., kynuramine for both, or specific substrates like benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound (test compound)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to a working concentration.
-
Assay Reaction:
-
Add 20 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare a substrate working solution containing the MAO substrate, HRP, and Amplex® Red in assay buffer.
-
Initiate the reaction by adding 60 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Evaluation in the MPTP Mouse Model of Parkinson's Disease
This protocol outlines the use of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model to assess the in vivo efficacy of this compound.[10][11]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
MPTP hydrochloride
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
MPTP Administration:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.
-
Monitor animals closely for any adverse effects.
-
-
Drug Treatment:
-
Beginning 24 hours after the last MPTP injection, administer this compound or vehicle orally once daily for a predetermined period (e.g., 7-14 days).
-
-
Behavioral Assessment:
-
Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline (before MPTP) and at selected time points during the drug treatment period.
-
-
Neurochemical Analysis:
-
At the end of the treatment period, euthanize the animals and dissect the striata.
-
Measure the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the drug-treated group with the vehicle-treated MPTP group and a saline control group.
-
Compare the striatal dopamine levels between the different treatment groups.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Caption: Experimental workflow for the in vivo MPTP mouse model study.
References
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. [Pharmacological properties and clinical efficacy of rasagiline mesylate (Azilect®)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Derivatization of 5-Chloro-2,3-dihydro-1H-inden-1-amine for High-Throughput Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chloro-2,3-dihydro-1H-inden-1-amine is a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure and primary amine handle make it an ideal starting point for the synthesis of diverse compound libraries. Derivatization of the primary amine allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for two common derivatization techniques—N-acylation and reductive amination—and subsequent screening in relevant bioassays, specifically targeting monoamine oxidase (MAO) and the serotonin transporter (SERT), which are key proteins in the central nervous system.
Core Applications: The aminoindane framework is structurally related to various monoamine neurotransmitters, making its derivatives promising candidates for targeting CNS proteins. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[1][2] Serotonin transporter (SERT) inhibitors are widely used to treat depression and anxiety disorders.[3]
Overall Experimental Workflow
The general workflow for synthesizing and screening a library of this compound derivatives is outlined below. It begins with the parallel synthesis of derivatives, followed by purification and characterization, and concludes with high-throughput screening in biological assays to identify lead compounds.
Caption: General workflow from derivatization to hit identification.
Protocols for Derivatization
Two robust methods for derivatizing the primary amine of this compound are N-acylation and reductive amination. These methods allow for the introduction of a wide range of functional groups.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride. This method is efficient and generally proceeds with high yields.[4][5]
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., Triethylamine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acyl derivative.
Caption: General scheme for N-acylation of the parent amine.
Protocol 2: Reductive Amination with Aldehydes
Reductive amination is a versatile method to form secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[6]
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde, isobutyraldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the aldehyde (1.0-1.2 eq).
-
If required, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.
Caption: General scheme for reductive amination.
Bioassay Protocols
The synthesized derivatives can be screened for their biological activity using various in vitro assays. Below are protocols for MAO inhibition and SERT binding assays.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B. MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct, which can be detected using a fluorescent probe.[7][8]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.
Caption: Principle of the fluorometric MAO inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., potassium phosphate buffer). A typical concentration range is 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well black plate, add the test compound dilutions. Include controls: a no-inhibitor (vehicle) control and a positive control with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme preparation to each well and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a mixture containing the substrate (e.g., kynuramine or p-tyramine) and the detection reagents (e.g., Amplex Red and HRP).
-
Data Acquisition: Measure the fluorescence intensity (e.g., Ex/Em = 530/585 nm) over time (kinetic reading) or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes) at 37°C, protected from light.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Serotonin Transporter (SERT) Binding Assay
This is a competitive radioligand binding assay to determine a compound's affinity for the serotonin transporter.[3]
Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) from its binding site on SERT by a test compound. The amount of radioactivity bound to the transporter is inversely proportional to the affinity of the test compound.
Caption: Principle of the competitive SERT binding assay.
Procedure:
-
Membrane Preparation: Use membrane preparations from cells stably expressing human SERT.[3]
-
Assay Plate Setup: The assay is typically performed in 96-well plates.
-
Reaction Mixture: To each well, add the SERT membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each test compound concentration. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation after determining the IC₅₀ from a competitive binding curve.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison of the synthesized derivatives. The following tables are illustrative examples of how screening data for a hypothetical library might be presented.
Table 1: Hypothetical MAO Inhibition Data for a Library of Derivatives
| Compound ID | R Group (Acyl/Alkyl) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | H | >10,000 | >10,000 | - |
| DERIV-01 | Acetyl | 8,500 | 1,200 | 7.1 |
| DERIV-02 | Benzoyl | 2,300 | 450 | 5.1 |
| DERIV-03 | Benzyl | 560 | 7,800 | 0.07 |
| DERIV-04 | 4-Fluorobenzyl | 210 | 9,500 | 0.02 |
| Clorgyline | (Positive Control) | 5 | 1,500 | 0.003 |
| Selegiline | (Positive Control) | 2,000 | 8 | 250 |
Table 2: Hypothetical SERT Binding Affinity Data for a Library of Derivatives
| Compound ID | R Group (Acyl/Alkyl) | SERT Binding Ki (nM) |
| Parent | H | >10,000 |
| DERIV-01 | Acetyl | 5,400 |
| DERIV-02 | Benzoyl | 1,800 |
| DERIV-03 | Benzyl | 980 |
| DERIV-04 | 4-Fluorobenzyl | 650 |
| Paroxetine | (Positive Control) | 0.15 |
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 5-chloro-1-indanone, followed by its conversion to the target primary amine via reductive amination. Methodologies discussed are selected for their potential for large-scale production, with quantitative data summarized for clarity. Safety precautions and handling procedures for all chemicals are also addressed.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The development of robust and scalable synthetic routes to access this scaffold is of significant interest to the pharmaceutical industry. This application note outlines a reliable two-step synthesis, focusing on practical and scalable methodologies. The first step involves the synthesis of 5-chloro-1-indanone, for which multiple effective procedures have been reported. The subsequent and crucial step is the reductive amination of this ketone to the desired primary amine. This document details two effective methods for this transformation: the Leuckart reaction and catalytic hydrogenation.
Synthesis Pathway Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the formation of 5-chloro-1-indanone, which then undergoes reductive amination to yield the final product.
Application Note: Chiral Resolution of 5-Chloro-2,3-dihydro-1H-inden-1-amine
Abstract
This application note details a robust protocol for the isolation of the enantiomers of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in pharmaceutical synthesis. The protocol is based on the well-established method of diastereomeric salt formation and fractional crystallization.[1][2] By employing a suitable chiral resolving agent, such as a tartaric acid derivative, the racemic amine is converted into a pair of diastereomeric salts with differing solubilities.[1][2] This difference allows for the separation of the diastereomers through selective crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the desired enantiomerically pure compounds. This method is a cost-effective and scalable approach for obtaining enantiopure this compound.[1]
Introduction
Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The biological activity of such molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[2]
This compound is a valuable chiral synthon. The resolution of its racemic mixture into individual enantiomers is a critical step in the development of stereochemically pure drug candidates. Diastereomeric salt resolution is a classical and widely used technique for the separation of enantiomers.[1][2] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization.[1]
This application note provides a detailed protocol for the chiral resolution of racemic this compound using (+)-Di-p-toluoyl-D-tartaric acid as the resolving agent.
Experimental Protocol
1. Materials and Equipment:
-
Racemic this compound
-
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)
-
Methanol (anhydrous)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Crystallization dish
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Chiral HPLC or SFC system for enantiomeric excess determination
2. Diastereomeric Salt Formation and Crystallization:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Stir the solution at room temperature until the amine is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in 100 mL of methanol.
-
Slowly add the D-DTTA solution to the amine solution with continuous stirring.
-
Heat the resulting mixture to reflux for 30 minutes to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will start to crystallize.
-
To maximize crystallization, cool the mixture in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight. This solid is the diastereomeric salt of one of the enantiomers.
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
With vigorous stirring, add 2M NaOH solution dropwise until the pH of the solution is approximately 10-12. This will break the salt and liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar basification and extraction procedure.
4. Determination of Enantiomeric Excess (e.e.):
The enantiomeric excess of the isolated amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A typical mobile phase for chiral amine separation on a polysaccharide-based column is a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Data Presentation
The following table summarizes representative data for the chiral resolution of a racemic amine using a tartaric acid derivative. The exact values may vary depending on the specific experimental conditions.
| Parameter | Value |
| Starting Material | Racemic this compound |
| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid |
| Solvent | Methanol |
| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) |
| Yield of Enriched Enantiomer | 35-45% (based on one enantiomer) |
| Enantiomeric Excess (e.e.) | >98% |
| Specific Rotation | [α]D = +X.X° (c = 1, Methanol) for one enantiomer |
Note: Specific rotation values are highly dependent on the enantiomer and experimental conditions and should be determined experimentally.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine.
Section 1: Synthesis Overview and Key Challenges
The synthesis of this compound is a multi-step process, typically commencing with the formation of the precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, followed by its conversion to the target primary amine. Each stage presents unique challenges that can impact yield and purity.
Section 2: Troubleshooting Guide for 5-Chloro-2,3-dihydro-1H-inden-1-one Synthesis
The primary route to the ketone precursor involves an intramolecular Friedel-Crafts acylation. Common challenges include side reactions and purification difficulties.
FAQs: 5-Chloro-2,3-dihydro-1H-inden-1-one Synthesis
Q1: My yield of 5-chloro-2,3-dihydro-1H-inden-1-one is low. What are the potential causes and solutions?
A1: Low yields are often attributed to competing intermolecular reactions that form oligomeric byproducts.[1] The rate of the desired intramolecular cyclization needs to be favored over these side reactions.
Troubleshooting Steps:
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote byproduct formation. The optimal temperature range is typically between 90-150°C when using sulfuric acid as a catalyst.[1]
-
Reagent Concentration: High concentrations of the starting material can favor intermolecular reactions. It is recommended to use a dilute solution of the reactant. A concentration of 0.1 to 1.0 M is preferable.
-
Rate of Addition: Slowly adding the reactant to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thus minimizing the formation of oligomers. A preferred addition rate is about 0.05-0.5 moles of reactant per liter of sulfuric acid per hour.
-
Choice of Catalyst: While aluminum chloride is a traditional Friedel-Crafts catalyst, it can be difficult to handle on a large scale and generates significant waste.[1] Sulfuric acid and solid acid catalysts are viable alternatives.[1]
Quantitative Data on Ketone Synthesis:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Reference |
| Sulfuric Acid | 96-99 | n-heptane | 53 | 68 | [1] |
| Sulfuric Acid | 115-116 | n-octane | 66 | 80 | [1] |
| Sulfuric Acid | 125 | n-octane | 69 | 87 | [1] |
| Zinc Chloride | -10 to 80 | Dichloromethane | 75.6 - 79.5 | Not Specified | [2] |
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. How can I prevent this?
A2: Tar formation is often a result of product decomposition or polymerization under harsh acidic conditions.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures, as this can lead to charring and decomposition.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.
-
Purification Method: Steam distillation can be an effective method for purifying the crude product and removing non-volatile impurities.[1]
Section 3: Troubleshooting Guide for this compound Synthesis
The conversion of the ketone to the primary amine is most commonly achieved through reductive amination or via the formation and subsequent reduction of an oxime intermediate.
FAQs: this compound Synthesis
Q3: I am attempting a one-pot reductive amination with sodium borohydride and ammonium acetate, but the reaction is sluggish and incomplete. What could be the issue?
A3: Incomplete reaction in a one-pot reductive amination can be due to several factors, including inefficient imine formation and the stability of the reducing agent.
Troubleshooting Steps:
-
pH Control: The formation of the imine intermediate is pH-dependent. An acidic environment can protonate the carbonyl group, making it more electrophilic, but a very low pH will protonate the amine, rendering it non-nucleophilic. A weakly acidic to neutral pH is generally optimal. The use of ammonium acetate can help buffer the reaction.
-
Water Scavenging: The formation of the imine from the ketone and ammonia is a condensation reaction that produces water. The presence of water can shift the equilibrium back towards the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the reaction towards imine formation.
-
Choice of Reducing Agent: Sodium borohydride can reduce the starting ketone in addition to the imine. To avoid this, the imine can be pre-formed before the addition of the reducing agent. Alternatively, a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are less reactive towards ketones at neutral or slightly acidic pH, can be used.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for reductive aminations with sodium borohydride.
Q4: During the catalytic hydrogenation of the oxime intermediate, I am observing the formation of a significant amount of hydroxylamine. How can I favor the formation of the primary amine?
A4: The selective hydrogenation of an oxime to either a primary amine or a hydroxylamine is highly dependent on the catalyst and reaction conditions. The N-O bond is weaker and can be cleaved under certain conditions to yield the imine, which is then reduced to the amine. Alternatively, the C=N bond can be reduced first to give the hydroxylamine.
Troubleshooting Steps:
-
Catalyst Selection: Palladium on carbon (Pd/C) is known to promote the formation of the primary amine, while platinum-based catalysts (e.g., Pt/C) may favor the formation of the hydroxylamine.[3] Raney Nickel is also an effective catalyst for the formation of the primary amine, often requiring basic conditions for high yields.[3]
-
Acidic vs. Basic Conditions: The reaction medium plays a crucial role. For Pd/C catalysts, the presence of an acid (e.g., acetic acid, sulfuric acid) can promote the formation of the amine.[3] Conversely, for Raney Ni, basic conditions are often preferred.[3]
Q5: My final product, this compound, is difficult to purify. What are some effective purification strategies?
A5: The basic nature of the amine allows for specific purification techniques.
Troubleshooting Steps:
-
Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization as a Salt: The amine can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., isopropanol, diethyl ether) with HCl (gas or a solution in a suitable solvent). The resulting salt is often a crystalline solid that can be purified by recrystallization. This method is also effective for storage and handling of the amine.
-
Column Chromatography: While possible, chromatography of free amines on silica gel can sometimes be problematic due to streaking. It is often more effective to perform chromatography on the hydrochloride salt or to use a silica gel that has been treated with a small amount of a base like triethylamine in the eluent.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one (Illustrative)
This protocol is based on the intramolecular Friedel-Crafts acylation of m-chlorophenylpropionic acid.[2]
-
Preparation of m-chlorophenylpropionic acid:
-
In a three-necked flask, dissolve m-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol) in a mixture of formic acid (40g) and diethylamine (29g).
-
Heat the mixture to 150°C and reflux until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into 400mL of ice water and stir.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethyl acetate to obtain m-chlorophenylpropionic acid.
-
-
Cyclization to 5-chloro-1-indanone:
-
In a flask, add m-chlorophenylpropionic acid (9g, 0.049mol) and 40mL of dichloromethane.
-
Add malonyl chloride (5.8mL, 0.059mol) and stir for 10 minutes.
-
Slowly add zinc chloride (9.7g) and allow the reaction to proceed for about 2 hours (monitor by TLC).
-
Pour the reaction solution into 400mL of ice water.
-
Separate the organic layer, wash with 1M HCl, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Reductive Amination of 5-chloro-2,3-dihydro-1H-inden-1-one (General Procedure)
This is a general procedure and may require optimization for the specific substrate.
-
Imine Formation:
-
Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1 eq) in methanol.
-
Add ammonium acetate (5-10 eq) and stir at room temperature.
-
Optionally, add a dehydrating agent like anhydrous magnesium sulfate.
-
Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 eq) in portions.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be further purified by acid-base extraction or by forming the hydrochloride salt.
-
Protocol 3: Synthesis via Oxime Hydrogenation (General Procedure)
This protocol is based on the hydrogenation of a related indanone oxime.[3]
-
Oxime Formation:
-
Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1 eq) in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until the ketone is consumed (monitor by TLC).
-
The oxime can be isolated by precipitation upon addition of water and purified by recrystallization.
-
-
Catalytic Hydrogenation:
-
Dissolve the oxime (1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
If using a neutral solvent, add an acid like concentrated sulfuric acid.
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 3 atm) until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of celite and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
The product can be isolated and purified as described in the reductive amination work-up.
-
References
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in optimizing the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the synthesis of the precursor 5-chloro-1-indanone, followed by its reductive amination.
Problem 1: Low yield in the synthesis of 5-chloro-1-indanone.
| Potential Cause | Suggested Solution |
| Inefficient Friedel-Crafts acylation/alkylation | - Catalyst choice: Ensure the use of a suitable Lewis acid catalyst, such as aluminum chloride or zinc chloride. The purity and activity of the catalyst are crucial. - Reaction temperature: Maintain the optimal temperature range for the specific protocol. For instance, some methods require initial cooling followed by heating. High temperatures can lead to charring and side product formation. - Moisture sensitivity: Friedel-Crafts reactions are highly sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor selectivity leading to isomers | - Reaction conditions: The choice of solvent and the rate of addition of reagents can influence the selectivity of the reaction. Slow, controlled addition at a low temperature is often beneficial. |
| Incomplete reaction | - Reaction time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has gone to completion. |
Problem 2: Low yield during the reductive amination of 5-chloro-1-indanone.
| Potential Cause | Suggested Solution |
| Incomplete imine formation | - pH of the reaction mixture: Imine formation is often favored under mildly acidic conditions. A catalytic amount of a weak acid, such as acetic acid, can be beneficial. - Removal of water: The formation of the imine intermediate is an equilibrium reaction that produces water. Removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the reaction towards the imine. |
| Reduction of the starting ketone | - Choice of reducing agent: If using a strong reducing agent like sodium borohydride, it can reduce the starting ketone before the imine has a chance to form. Consider using a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the iminium ion. - Stepwise procedure: Alternatively, allow sufficient time for the imine to form before adding the reducing agent. |
| Side reactions | - Dimerization or polymerization: These can occur at elevated temperatures. Maintain the recommended reaction temperature. |
| Product loss during workup | - Extraction efficiency: The amine product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery. - pH adjustment: Ensure the aqueous layer is made sufficiently basic during extraction to deprotonate the amine and facilitate its transfer to the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the reductive amination of 5-chloro-1-indanone. This can be achieved through various methods, including the Leuckart reaction using ammonium formate or formamide, or by using a reducing agent such as sodium borohydride in the presence of an ammonia source like ammonium chloride.
Q2: How can I improve the purity of my final product?
A2: Purity can be improved by ensuring the use of pure starting materials and by optimizing the purification of the final product. Common purification techniques for amines include:
-
Acid-base extraction: This can effectively remove non-basic impurities.
-
Recrystallization: The hydrochloride salt of the amine can often be purified by recrystallization from a suitable solvent system.
-
Column chromatography: While less ideal for large-scale production, silica gel chromatography can be effective for removing closely related impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. The synthesis of the 5-chloro-1-indanone precursor may involve strong acids and moisture-sensitive reagents. Reductive amination can involve flammable solvents and potentially toxic reagents like sodium cyanoborohydride, which can release hydrogen cyanide gas upon acidification. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all reagents.
Q4: What are some of the expected byproducts in this synthesis?
A4: In the synthesis of 5-chloro-1-indanone, isomeric indanones can be formed. During the reductive amination, potential byproducts include the corresponding alcohol (from the reduction of the ketone), the N-formyl derivative (if using the Leuckart reaction), and potentially over-alkylated products if the primary amine reacts further.
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-chloro-1-indanone
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-chlorobenzaldehyde, propionic acid | Formic acid, diethylamine | Methylene chloride | 20-150 | - | [1] |
| 3-chlorophenylpropionic acid | Zinc chloride, malonyl chloride | Methylene chloride | -10 to 80 | 75.6 - 79.5 | [1] |
| 1-(4-chlorophenyl)-2-propene-1-one | Hydrogen chloride | Toluene | -5 to 10 | 95.1 | [1] |
| 3-chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid | Inert solvent | 90-150 | 59 - 69 | [1] |
Table 2: Reagents for Reductive Amination of Indanones
| Reagent System | Key Features |
| Ammonium formate (Leuckart reaction) | - Serves as both nitrogen source and reducing agent. - Typically requires high temperatures (120-165 °C). - Can lead to the formation of an N-formyl intermediate that requires a separate hydrolysis step. |
| Sodium borohydride / Ammonium chloride | - Milder reaction conditions compared to the Leuckart reaction. - Sodium borohydride is a less expensive and less toxic reducing agent. - Potential for reduction of the starting ketone if the imine formation is slow. |
| Sodium cyanoborohydride | - Selective for the reduction of iminium ions in the presence of ketones. - Can be used in a one-pot reaction. - Highly toxic and requires careful handling and workup. |
| Sodium triacetoxyborohydride | - Mild and selective reducing agent. - Less toxic than sodium cyanoborohydride. - Often used in solvents like dichloroethane or tetrahydrofuran. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-indanone (Illustrative)
This protocol is based on the Friedel-Crafts acylation of m-chlorophenylpropionic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-chlorophenylpropionic acid (1 equivalent) in an anhydrous solvent such as dichloromethane.
-
Reagent Addition: To the solution, add malonyl chloride (1.2 equivalents). Stir the mixture for 10 minutes at room temperature.
-
Catalyst Addition: Slowly add zinc chloride (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture for approximately 2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. Separate the organic layer and wash it with 1M hydrochloric acid. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude 5-chloro-1-indanone can be further purified by recrystallization or column chromatography.
Protocol 2: Reductive Amination of 5-chloro-1-indanone (Leuckart Reaction)
This protocol is a general procedure for the Leuckart reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 5-chloro-1-indanone (1 equivalent) and ammonium formate (excess, e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to 120-165 °C and maintain this temperature for several hours. The reaction can be monitored by TLC.
-
Hydrolysis of Formyl Intermediate: After cooling, add a strong acid (e.g., concentrated hydrochloric acid) to the reaction mixture and reflux to hydrolyze the N-formyl intermediate.
-
Workup: Cool the mixture and make it basic with a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation, recrystallization of its hydrochloride salt, or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: 5-Chloro-2,3-dihydro-1H-inden-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Chloro-2,3-dihydro-1H-inden-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via reductive amination of 5-chloro-2,3-dihydro-1H-inden-1-one.
Issue 1: Low Purity After Initial Extraction
-
Question: After a standard aqueous work-up of my reaction mixture, the crude this compound shows significant impurities in the NMR/LC-MS. What are the likely impurities and how can I remove them?
-
Answer:
-
Potential Impurities:
-
Unreacted Starting Material: 5-chloro-2,3-dihydro-1H-inden-1-one.
-
Over-alkylation Products: Formation of secondary or tertiary amines if the reaction conditions are not carefully controlled.
-
Side-Products from Reducing Agent: Borate salts (if using borohydride reagents) or other reagent-derived impurities.
-
Aldol Condensation Products: If the ketone starting material undergoes self-condensation under basic or acidic conditions.
-
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities like the starting ketone will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the aqueous layer with fresh organic solvent to recover the purified amine.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography can be employed. Due to the basic nature of the amine, it is recommended to use a modified silica gel or a specific mobile phase to avoid streaking and poor separation.
-
Stationary Phase: Silica gel treated with a small amount of a volatile base like triethylamine (TEA) or diethylamine (DEA) in the eluent can neutralize acidic silanol groups and improve separation.
-
Mobile Phase: A gradient of ethyl acetate in hexanes with 0.1-1% triethylamine is a good starting point.
-
-
-
Issue 2: Difficulty in Removing a Persistent Impurity with a Similar Polarity
-
Question: I have an impurity that co-elutes with my product during column chromatography. How can I resolve this?
-
Answer:
-
Troubleshooting Steps:
-
Recrystallization: This is an excellent method for purifying crystalline solids. The choice of solvent is crucial.
-
Solvent Screening: Test the solubility of your impure compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while the impurity remains soluble or insoluble at both temperatures.
-
Salt Formation and Recrystallization: Consider forming a salt of the amine (e.g., hydrochloride or tartrate salt) which may have different crystallization properties and can help in separating it from the neutral impurity.
-
-
Derivative Formation: As a last resort, you can temporarily protect the amine functionality (e.g., as a Boc-carbamate), which will significantly alter its polarity. The protected compound can then be purified by chromatography, followed by deprotection to yield the pure amine.
-
-
Issue 3: Chiral Separation Challenges
-
Question: I need to separate the enantiomers of this compound. Standard chiral HPLC/GC methods are not working. What should I do?
-
Answer:
-
Background: The chiral separation of 5'-substituted 1-aminoindanes can be challenging. One study noted that the 5'-chloro derivative was particularly difficult to separate by gas chromatography under their specific conditions.[1]
-
Troubleshooting Steps:
-
Diastereomeric Salt Formation: This is a classical resolution technique.
-
React the racemic amine with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form diastereomeric salts.
-
These diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.
-
-
Chiral HPLC/SFC: Explore a wider range of chiral stationary phases (CSPs) and mobile phase conditions. Polysaccharide-based CSPs are often effective for separating chiral amines.[2] Supercritical Fluid Chromatography (SFC) can also offer different selectivity for chiral separations.
-
Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic amines.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common laboratory-scale synthesis is the reductive amination of 5-chloro-2,3-dihydro-1H-inden-1-one. This involves reacting the ketone with an ammonia source (like ammonium acetate or ammonia gas) in the presence of a reducing agent.
Q2: What are some common reducing agents for the reductive amination to form this compound?
A2: Several reducing agents can be used, each with its own advantages and disadvantages. Common choices include:
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium triacetoxyborohydride (STAB)
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography or to check the purity of fractions from an extraction. For more detailed analysis, LC-MS and ¹H NMR are recommended.
Q4: My purified amine is an oil, but I expected a solid. What should I do?
A4: The free base of this compound may be a low-melting solid or an oil at room temperature. If a solid is desired for easier handling and storage, consider converting it to a stable salt, such as the hydrochloride salt, by treating a solution of the amine with HCl (e.g., HCl in diethyl ether or isopropanol).
Data Presentation
Table 1: Common Solvents for Recrystallization of Amines
| Solvent System | Comments |
| Ethanol/Water | Good for polar amines. |
| Hexanes/Ethyl Acetate | A versatile system for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
| Isopropanol | A common choice for recrystallizing amine salts. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in 10 volumes of ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with ethyl acetate to remove any residual neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is greater than 10.
-
Product Extraction: Extract the basified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography of a Basic Amine
-
Slurry Preparation: Adsorb the crude amine onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. It is highly recommended to add 0.1-1% triethylamine to the eluent to prevent peak tailing.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The preparation of this compound typically involves the conversion of the corresponding ketone, 5-Chloro-1-indanone. Common methods include:
-
Reductive Amination: Direct reaction of 5-Chloro-1-indanone with an ammonia source in the presence of a reducing agent.
-
Oxime Formation and Reduction: A two-step process involving the formation of 5-chloro-1-indanone oxime, followed by its reduction to the desired amine.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to monitor and control include:
-
Reaction Temperature: Temperature can significantly influence reaction rate and the formation of byproducts.
-
Purity of Starting Materials: Impurities in the 5-Chloro-1-indanone can lead to undesired side reactions.
-
Choice of Reducing Agent: The type and amount of reducing agent can affect the efficiency and selectivity of the reaction.
-
pH of the Reaction Mixture: For reductive amination, pH control is crucial for the formation of the intermediate imine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of the Desired Amine | Incomplete reaction of the starting material, 5-Chloro-1-indanone. | - Increase reaction time.- Increase the amount of the ammonia source and/or reducing agent.- Optimize the reaction temperature. |
| Formation of side products. | - Analyze the crude product by techniques such as TLC, GC-MS, or NMR to identify the side products.- Adjust reaction conditions to minimize the formation of identified side products (see specific issues below). | |
| Presence of Unreacted 5-Chloro-1-indanone | Insufficient amount or activity of the reducing agent. | - Use a fresh batch of reducing agent.- Increase the molar equivalents of the reducing agent. |
| Reaction time is too short. | - Extend the reaction time and monitor the progress by TLC or GC. | |
| Formation of a Secondary Amine Byproduct (Bis-indanylamine) | The newly formed primary amine reacts with another molecule of 5-Chloro-1-indanone. | - Use a large excess of the ammonia source to favor the formation of the primary amine.- Add the reducing agent portion-wise to keep the concentration of the primary amine low during the reaction. |
| Incomplete Reduction of the Oxime Intermediate | The reducing agent is not powerful enough or has degraded. | - Switch to a stronger reducing agent (e.g., LiAlH₄ if compatible with other functional groups).- Ensure the reducing agent is fresh and handled under anhydrous conditions. |
| Formation of an Aziridine Byproduct | Intramolecular cyclization, although less common, can occur under certain conditions. | - This is a more complex issue and may require a significant change in the synthetic strategy. Consider a different route to the target molecule. |
| Product is Difficult to Purify | The crude product is a complex mixture of the desired amine and side products. | - Employ column chromatography for purification, carefully selecting the eluent system.- Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
Data Presentation: Synthesis of 5-Chloro-1-indanone (Precursor)
The yield of the final product, this compound, is highly dependent on the quality and yield of its precursor, 5-Chloro-1-indanone. The following table summarizes various reported methods and their corresponding yields for the synthesis of 5-Chloro-1-indanone.
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid | 90-150 °C | Not specified | [1] |
| 3-chlorobenzaldehyde and propionic acid | Formic acid, diethylamine, then zinc chloride | 20-150 °C, then -10 to 80 °C | Not specified | [2][3] |
| 3',4-dichloropropiophenone | Aluminum chloride | 150-180 °C | Not specified | [4] |
| 3',4'-dichloropropiophenone | AlCl₃ and a phase transfer catalyst | Molten state | Improved yield | [5] |
Experimental Protocols
General Protocol for Reductive Amination of 5-Chloro-1-indanone:
-
Dissolve 5-Chloro-1-indanone in a suitable solvent (e.g., methanol, ethanol).
-
Add an ammonia source (e.g., ammonium acetate, ammonia in methanol).
-
Adjust the pH of the mixture to the optimal range for imine formation (typically slightly acidic).
-
Add a suitable reducing agent (e.g., sodium cyanoborohydride, sodium borohydride) portion-wise at a controlled temperature.[6]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Protocol for Reduction of 5-chloro-1-indanone Oxime:
-
Synthesize 5-chloro-1-indanone oxime by reacting 5-Chloro-1-indanone with hydroxylamine hydrochloride in the presence of a base.
-
Isolate and purify the oxime.
-
Dissolve the purified oxime in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or a metal/acid combination like Zn/acetic acid).
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction mixture to isolate the crude amine.
-
Purify the product as described in the reductive amination protocol.
Visualizations
Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.
References
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,3-dihydro-1H-inden-1-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: the synthesis of the precursor 5-chloro-2,3-dihydro-1H-inden-1-one, followed by its conversion to the target amine.
Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
Q1: My yield of 5-chloro-2,3-dihydro-1H-inden-1-one is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of the ketone precursor are often related to reaction conditions and starting material quality. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone is sensitive to temperature. In sulfuric acid, temperatures between 90-150°C are recommended. Temperatures below this range can lead to the formation of oligomeric byproducts, while temperatures above 150°C may cause product decomposition.[1] For solid acid catalysts, a higher temperature range of 200-425°C is employed.[1]
-
Catalyst Issues: When using solid acid catalysts like zeolites, polymerization of the reactant can occur if the reaction is not performed in a continuous flow reactor.[1] For Friedel-Crafts acylation using zinc chloride, ensuring the catalyst is anhydrous is crucial.[2]
-
Impure Starting Materials: The purity of 3-chlorobenzaldehyde and propionic acid (or their equivalents) is critical for a clean reaction and good yield.[2]
-
Inefficient Work-up: Product loss can occur during the work-up. Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent like toluene.[3]
Q2: I am observing the formation of significant byproducts during the ketone synthesis. How can I minimize them?
A2: Byproduct formation is a common issue. Here are some strategies to enhance selectivity:
-
Controlled Addition of Reactants: Adding a solution of the 3-chloro-1-(4-chlorophenyl)-1-propanone in an inert solvent to sulfuric acid, rather than adding the solid reactant directly, can minimize byproduct reactions.[1]
-
Choice of Catalyst: The choice of catalyst can influence selectivity. While aluminum chloride is effective, it can lead to disposal issues.[1] Using a milder catalyst like zinc chloride in a solvent such as methylene chloride can offer a cleaner reaction profile.[2]
-
Reaction Time: Overly long reaction times can lead to the formation of degradation products. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Synthesis of this compound (from the ketone)
Q3: What are the recommended methods for converting 5-chloro-2,3-dihydro-1H-inden-1-one to the corresponding amine?
A3: The most common and effective method is reductive amination . This can be achieved through several protocols:
-
Catalytic Hydrogenation: The ketone can be converted to its oxime, which is then reduced to the amine using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Leuckart-Wallach Reaction: This classic method involves heating the ketone with ammonium formate or formamide. The reaction proceeds through an N-formyl intermediate which is then hydrolyzed to the primary amine.
-
Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used to reduce the imine formed in situ from the ketone and an ammonia source (e.g., ammonium acetate).
Q4: My reductive amination is giving a poor yield of the target amine. What should I check?
A4: Several factors can contribute to low yields in reductive amination:
-
Inefficient Imine Formation: The initial formation of the imine from the ketone and the ammonia source is an equilibrium process. To drive the equilibrium towards the imine, it can be beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Reducing Agent Reactivity:
-
Sodium borohydride (NaBH₄) can also reduce the starting ketone. It is often added after the imine has had time to form.
-
Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the imine in the presence of the ketone, allowing for a one-pot reaction.
-
-
pH of the Reaction: The pH of the reaction medium is crucial. Slightly acidic conditions (pH 4-6) are generally optimal for imine formation.
-
Stoichiometry: The molar ratio of the ketone, ammonia source, and reducing agent should be carefully controlled. An excess of the ammonia source is often used to favor imine formation.
Q5: I am having difficulty purifying the final amine product. What are some recommended procedures?
A5: this compound is a basic compound, which allows for purification via acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with 1M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
The organic layer containing the purified amine can then be dried and the solvent evaporated.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
| Parameter | Method 1: Sulfuric Acid[1] | Method 2: Friedel-Crafts with ZnCl₂[2] |
| Starting Material | 3-chloro-1-(4-chlorophenyl)-1-propanone | 3-chlorophenylpropionic acid |
| Catalyst | Concentrated Sulfuric Acid | Zinc Chloride (ZnCl₂) |
| Solvent | Inert solvent (e.g., n-octane) | Methylene Chloride |
| Temperature | 90-150 °C | -10 to 80 °C |
| Reported Yield | 53-70% | 75-80% |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation[2]
-
To a 100 mL flask, add 3-chlorophenylpropionic acid (9g, 0.049 mol) and 40 mL of methylene chloride.
-
Add oxalyl chloride (5.8 mL, 0.059 mol) and stir for 10 minutes.
-
Slowly add zinc chloride (9.7g) to the mixture.
-
Allow the reaction to proceed for approximately 2 hours, monitoring completion with TLC.
-
Upon completion, pour the reaction mixture into 400 mL of ice water.
-
Separate the organic layer and wash it with 1M HCl.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.
-
The crude product can be recrystallized from a suitable solvent.
Protocol 2: General Procedure for Reductive Amination using Sodium Borohydride
-
Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1 eq.) and ammonium acetate (10 eq.) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product as described in Q5.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in reductive amination.
References
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
stability issues of 5-Chloro-2,3-dihydro-1H-inden-1-amine in solution
Disclaimer: This technical support guide is based on general chemical principles and data from structurally related compounds. As of the latest update, specific experimental stability data for 5-Chloro-2,3-dihydro-1H-inden-1-amine is not extensively available in public literature. The information provided herein is intended to serve as a predictive guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Acidic conditions may lead to degradation. The amine functional group is basic and will be protonated at low pH. While this may stabilize the amine itself against certain reactions, the overall molecule, drawing parallels from similar indole structures, could be susceptible to acid-catalyzed degradation.[1]
-
Temperature: Elevated temperatures can accelerate degradation processes.[2][3]
-
Light: Exposure to UV or visible light may cause photodegradation. It is a common practice to protect light-sensitive compounds from prolonged exposure.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine moiety.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If possible, maintain a neutral to slightly basic pH.
Q3: Is this compound expected to be more stable in acidic or basic conditions?
A3: Based on the chemistry of related indole compounds, it is predicted that this compound will be more stable in neutral to mildly basic conditions.[1] Strong acidic conditions are often detrimental to indole-like structures, potentially leading to dimerization or polymerization.[1] The amine group will be deprotonated under basic conditions, which may influence its reactivity.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products have not been documented, potential degradation pathways could lead to:
-
Oxidation products: The amine group could be oxidized.
-
Products of hydrolysis: Although less likely for the core structure, any reactive intermediates formed could react with water.
-
Photodegradation products: Light exposure could lead to a variety of rearranged or fragmented products.
-
Acid-catalyzed degradation products: In the presence of strong acid, dimerization or reaction with nucleophiles present in the solution could occur.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of new peaks in chromatogram over a short period. | Sample degradation in the autosampler or on the benchtop. | 1. Prepare fresh samples and analyze them immediately. 2. If using an HPLC autosampler, ensure the temperature is controlled (e.g., 4°C). 3. Protect samples from light by using amber vials or covering the sample tray. |
| Inconsistent assay results between experiments. | Instability of stock or working solutions. | 1. Prepare fresh stock and working solutions for each experiment. 2. Evaluate the stability of the stock solution over the typical timeframe of your experiments by analyzing it at different time points. 3. Ensure consistent storage conditions for all solutions. |
| Significant loss of parent compound in acidic mobile phase. | Acid-catalyzed degradation on the HPLC column or in the mobile phase. | 1. If possible, use a mobile phase with a higher pH. 2. Minimize the time the sample is in contact with the acidic mobile phase before analysis. 3. Consider using a different chromatographic method, such as reversed-phase chromatography with a neutral or basic mobile phase. |
| Discoloration of the solution upon storage. | Oxidation or formation of degradation products. | 1. Prepare solutions with degassed solvents. 2. Store solutions under an inert atmosphere (nitrogen or argon). 3. Investigate the identity of the colored species using techniques like mass spectrometry. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a solution of the compound in a sealed vial in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of the compound in a photostability chamber to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute with mobile phase to a suitable concentration, and analyze by a suitable analytical method (e.g., HPLC-UV).
-
Analyze the control and unstressed samples for comparison.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., 10 mM ammonium acetate, pH adjusted to 7).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm and 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Further validation should be performed according to ICH guidelines, including linearity, accuracy, precision, and sensitivity.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Predicted acid-catalyzed degradation pathway.
References
Technical Support Center: 5-Chloro-2,3-dihydro-1H-inden-1-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes from 5-Chloro-2,3-dihydro-1H-inden-1-one.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete conversion of the starting material (5-Chloro-2,3-dihydro-1H-inden-1-one). | - Reductive Amination: Increase the reaction time or temperature. Consider using a more reactive reducing agent. Ensure the catalyst (if used) is active and present in the correct amount. - Oxime Reduction: Ensure the hydrogenation catalyst is not poisoned and is used in an appropriate loading. Increase hydrogen pressure and/or reaction time. |
| Formation of side products. | - Oligomeric byproducts in precursor synthesis: During the cyclization to form 5-chloro-2,3-dihydro-1H-inden-1-one, slow addition of the reactant to the acid catalyst at an optimal temperature can minimize the formation of oligomeric byproducts.[1] - Over-reduction: In the case of oxime reduction, over-reduction can lead to byproducts. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed. - Secondary amine formation: In reductive amination, the newly formed primary amine can react with the starting ketone to form a secondary amine impurity. Using a large excess of the ammonia source can help to minimize this. |
| Product loss during workup and purification. | - Aqueous workup: Ensure the pH is appropriately adjusted to either the free base or the salt form to minimize its solubility in the aqueous phase during extraction. - Crystallization: Optimize the solvent system and cooling rate for crystallization to maximize recovery. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Potential Source | Mitigation and Removal |
| Unreacted 5-Chloro-2,3-dihydro-1H-inden-1-one | Incomplete reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Can be removed by chromatography or derivatization. |
| 5-Chloro-2,3-dihydro-1H-inden-1-one oxime (intermediate) | Incomplete reduction of the oxime intermediate. | Ensure sufficient reducing agent and reaction time. Can be removed by chromatography. |
| N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-formamide | Incomplete hydrolysis if using Leuckart reaction conditions. | Ensure complete hydrolysis by using appropriate acid or base concentration and heating. |
| Di-(5-chloro-2,3-dihydro-1H-inden-1-yl)amine (Secondary amine) | Reaction of the product amine with the intermediate imine. | Use a large excess of the ammonia source. Purification can be achieved by chromatography or selective crystallization of the primary amine salt. |
| 5-Chloro-2,3-dihydro-1H-inden-1-ol | Reduction of the starting ketone. | This is a common byproduct in reductive amination if the reducing agent is added before imine formation is complete. Ensure imine formation first, then add the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common routes start from 5-Chloro-2,3-dihydro-1H-inden-1-one and include:
-
Reductive amination: This can be a one-pot reaction where the ketone reacts with an ammonia source (like ammonium formate in the Leuckart reaction) and a reducing agent.
-
Formation and reduction of an oxime: The ketone is first converted to 5-Chloro-2,3-dihydro-1H-inden-1-one oxime, which is then reduced to the amine, often via catalytic hydrogenation.
Q2: I see an unexpected peak in my GC-MS analysis. What could it be?
A2: Besides the common impurities listed in the troubleshooting guide, other possibilities include:
-
Solvent adducts: Depending on the solvents used in the reaction and workup.
-
Byproducts from the synthesis of the starting material: Ensure the purity of your 5-Chloro-2,3-dihydro-1H-inden-1-one. One patent mentions that the synthesis of the precursor can yield an impure brown solid before purification.
-
Dehalogenated products: Under certain reductive conditions, the chloro-substituent might be removed.
Q3: How can I improve the purity of my final product?
A3:
-
Purification of intermediates: Ensuring the purity of the 5-Chloro-2,3-dihydro-1H-inden-1-one and the oxime intermediate can significantly improve the purity of the final amine.
-
Crystallization: The hydrochloride or other salt of the amine can often be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water, ethanol/ether).
-
Chromatography: Column chromatography on silica gel can be used to separate the amine from non-polar impurities.
Experimental Protocols
Protocol 1: Synthesis via Oxime Formation and Catalytic Hydrogenation (Adapted from a similar patented procedure)
Step 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one oxime
-
To a solution of 5-Chloro-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 equivalents).
-
If using an alcohol solvent, add a base such as sodium acetate or pyridine (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude oxime, which can be purified by recrystallization.
Step 2: Reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one oxime
-
Dissolve the oxime (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, 5% Pd/C (e.g., 0.5% w/w of metal to oxime).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 3-4 bar).
-
Stir the reaction at a suitable temperature (e.g., 30-40 °C) for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure.
-
The crude amine can be purified by converting it to its hydrochloride salt and recrystallizing.
Protocol 2: Reductive Amination via Leuckart Reaction
-
In a round-bottom flask, mix 5-Chloro-2,3-dihydro-1H-inden-1-one (1 equivalent) with ammonium formate (excess, e.g., 5-10 equivalents).
-
Heat the mixture to a high temperature (typically 120-165 °C) for several hours. The reaction proceeds through an intermediate formamide.
-
Monitor the reaction by TLC.
-
After cooling, add hydrochloric acid to hydrolyze the intermediate formamide. Heat the mixture to ensure complete hydrolysis.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to precipitate the free amine.
-
Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the crude amine.
-
Purify by distillation, chromatography, or salt formation and recrystallization.
Data Summary
| Impurity | Typical Analytical Method for Detection |
| 5-Chloro-2,3-dihydro-1H-inden-1-one | GC-MS, HPLC-UV |
| 5-Chloro-2,3-dihydro-1H-inden-1-one oxime | GC-MS, HPLC-UV |
| N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-formamide | GC-MS, LC-MS |
| Di-(5-chloro-2,3-dihydro-1H-inden-1-yl)amine | LC-MS, HPLC-UV |
| 5-Chloro-2,3-dihydro-1H-inden-1-ol | GC-MS, HPLC-UV |
Quantitative data for impurity levels are highly dependent on the specific reaction conditions and are not widely available in the public domain. It is recommended to quantify impurities using a validated analytical method with appropriate reference standards.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Common impurity formation in reductive amination.
References
preventing degradation of 5-Chloro-2,3-dihydro-1H-inden-1-amine during storage
This technical support center provides guidance on preventing the degradation of 5-Chloro-2,3-dihydro-1H-inden-1-amine during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The recommended storage conditions are summarized in the table below.
Q2: What are the known and potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on the chemical structure of a primary aralkylamine, the primary degradation pathways are likely to be oxidation and reactions with incompatible substances. Exposure to light and elevated temperatures can accelerate these processes.
Q3: What are the visible signs of degradation?
A3: Degradation may manifest as a change in the physical appearance of the compound, such as a change in color (e.g., from white or off-white to yellow or brown), or a change in its physical state (e.g., clumping of a solid). However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity and integrity of the compound.
Q4: How can I analytically determine if my sample has degraded?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of this compound and to detect the presence of degradation products. Such a method should be able to separate the parent compound from all potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the compound (e.g., yellowing). | Exposure to air (oxidation) or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or by wrapping the container in aluminum foil. |
| Unexpected peaks in HPLC chromatogram. | Degradation of the compound. | Review storage conditions and handling procedures. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments. |
| Inconsistent experimental results. | Use of a partially degraded compound. | Always use a well-characterized and pure sample. Perform a purity check using HPLC before use, especially for long-stored samples. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Protect from light (use amber vials) | To prevent photodegradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | To prevent chemical reactions leading to degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Template)
This protocol provides a starting point for developing a stability-indicating HPLC method. Users must validate the method for their specific application.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 270 nm
5. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.
6. Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, perform forced degradation studies.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 6, 24 hours |
| Thermal | 60°C | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) and visible light | 24, 48, 72 hours |
7. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Mandatory Visualization
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of the compound.
Technical Support Center: Scaling Up the Purification of 5-Chloro-2,3-dihydro-1H-inden-1-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 5-Chloro-2,3-dihydro-1H-inden-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted 5-chloro-1-indanone: The precursor to the final amine.
-
Over-reduction products: If the reduction of the indanone is not well-controlled.
-
Solvent residues: From the reaction or purification steps.
-
Catalyst residues: Depending on the synthetic route used.
-
Oligomeric byproducts: Formed during the synthesis of the precursor, 5-chloro-1-indanone.[1]
Q2: What are the recommended analytical methods to assess the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.[2]
Q3: What are the primary methods for purifying this compound on a laboratory scale?
A3: On a laboratory scale, the most common purification methods are:
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Column Chromatography: Useful for separating the desired compound from closely related impurities.[2]
-
Acid-base extraction: To separate the basic amine from neutral or acidic impurities.[3]
Q4: What are the key safety considerations when handling this compound and the solvents used in its purification?
A4: this compound hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Solvents used in purification, such as methanol, ethanol, and various organic solvents, are often flammable and have their own specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).[5]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during recrystallization | Optimize the solvent system and cooling rate. Ensure the minimum amount of hot solvent is used to dissolve the product. |
| Incomplete elution from chromatography column | Adjust the solvent polarity or use a stronger eluent. Ensure proper packing of the column to avoid channeling. |
| Product degradation | If the compound is sensitive to acid or base, use neutral purification conditions. Consider using a protective group for the amine if necessary.[3] |
| Mechanical losses during transfer | Ensure all equipment is properly rinsed to recover any adhering product. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | Try a different recrystallization solvent or a multi-solvent system. A second recrystallization step may be necessary. |
| Similar polarity of impurity and product in chromatography | Optimize the mobile phase composition and gradient. Consider using a different stationary phase (e.g., alumina instead of silica). For amines, adding a small amount of a volatile base like triethylamine (TEA) to the eluent can improve separation on silica gel.[6] |
| Formation of salts | If acidic impurities are present, an initial wash with a mild base can help remove them before further purification. |
Issue 3: Difficulty with Scaling Up Recrystallization
| Possible Cause | Troubleshooting Step |
| Inefficient heat transfer in larger vessels | Use a jacketed reactor with controlled heating and cooling. Ensure adequate agitation to maintain a uniform temperature. |
| Crystal size and morphology issues | Control the cooling rate and agitation speed to influence crystal growth. Seeding the solution with pure crystals can promote uniform crystallization. |
| Filtration and drying challenges | Use appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer). Ensure efficient drying under vacuum to remove residual solvents. |
Data Presentation
Table 1: Comparison of Purification Methods at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) | Production Scale (>1 kg) |
| Typical Purity (HPLC) | >98% | >99% | >99.5% |
| Typical Yield | 70-85% | 80-90% | 85-95% |
| Primary Method | Recrystallization, Column Chromatography | Recrystallization, Salt Formation | Recrystallization, Salt Formation |
| Solvent Consumption | Low | Moderate | High |
| Cycle Time | Hours | Days | Days to Weeks |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent system in which the amine is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for amines include isopropanol, ethanol, or mixtures with water.
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: For amines, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent tailing, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[6]
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack the column uniformly.
-
Sample Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the selected solvent system, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 5. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chloro-2,3-dihydro-1H-inden-1-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 5-Chloro-2,3-dihydro-1H-inden-1-amine and its structural analogs. Due to a lack of publicly available experimental data on this compound, this document focuses on the reported biological activities of closely related aminoindan derivatives. The data presented here can serve as a valuable resource for predicting the compound's pharmacological profile and for designing future experimental studies. The primary activities explored are monoamine reuptake inhibition and cytotoxic effects, which are common for this class of compounds.
I. Comparative Analysis of Monoamine Transporter Inhibition
Aminoindan derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. The following table summarizes the in vitro binding affinities (Ki, nM) of various aminoindan analogs for these transporters. A lower Ki value indicates a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities of Aminoindan Analogs
| Compound/Analog | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 2-Aminoindan | 160 | 1,800 | 430 | [Fictionalized Data for Illustration] |
| 5-Methoxy-2-aminoindan | 85 | 950 | 210 | [Fictionalized Data for Illustration] |
| N-methyl-5-methoxy-1-indanamine | 120 | 1,200 | 350 | [1] |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | >10,000 | 1,300 | 1,900 | [Fictionalized Data for Illustration] |
| Rasagiline (N-propargyl-1(R)-aminoindan) | - | - | - | [Fictionalized Data for Illustration] |
Note: Some data in this table is fictionalized for illustrative purposes due to the limited availability of directly comparable public data for a wide range of analogs in a single study. Rasagiline is primarily known as a MAO-B inhibitor.
II. Comparative Analysis of Cytotoxic Activity
Derivatives of the indane scaffold have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. A lower IC50 value indicates greater cytotoxicity.
Table 2: Cytotoxic Activity (IC50, µM) of Indane Analogs in Cancer Cell Lines
| Compound/Analog | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | HepG2 (Hepatocellular Carcinoma) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Indanone Derivative 1 | 15.2 | 21.8 | 18.5 | [Fictionalized Data for Illustration] |
| Indazole Derivative 6o | - | - | >50 | [2] |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | 0.69 (Antiviral EC50 against SARS-CoV-2) | - | - | [Fictionalized Data for Illustration] |
Note: Data for directly analogous aminoindans with reported cytotoxicity is scarce. Indanone and indazole derivatives are included to represent the broader potential of the indane scaffold.
III. Experimental Protocols
A. Monoamine Transporter Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to monoamine transporters using radioligand displacement.
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
IV. Visualizations
Caption: Mechanism of Monoamine Reuptake Inhibition.
Caption: General Workflow for In Vitro Screening.
References
- 1. Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 945950-78-7 Cas No. | (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 5-Chloro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research. The synthesis of this compound can be broadly categorized into two main stages: the formation of the precursor, 5-chloro-1-indanone, followed by the conversion of the ketone to the amine. This document outlines and compares various methodologies for each stage, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable route for your research and development needs.
Executive Summary
The synthesis of this compound predominantly proceeds through the intermediate 5-chloro-1-indanone. The formation of this indanone can be achieved via several pathways, with the most common starting materials being 3-chlorobenzaldehyde, 3',4-dichloropropiophenone, and chlorobenzene. Subsequently, the conversion of 5-chloro-1-indanone to the target amine is typically accomplished through two primary methods: a two-step process involving the formation and subsequent reduction of an oxime, or a one-pot reductive amination. The choice of route will depend on factors such as starting material availability, desired yield, scalability, and safety considerations.
Comparison of Synthesis Routes for 5-Chloro-1-indanone
The synthesis of the key intermediate, 5-chloro-1-indanone, is a critical step. Below is a comparison of the most common methods.
| Starting Material(s) | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| 3-Chlorobenzaldehyde & Malonic Acid | 1. Formic acid, Diethylamine, 150°C; 2. Malonyl chloride, Zinc chloride, CH₂Cl₂ | ~65-75% (overall) | Readily available starting materials.[1] | Multi-step process.[1] |
| 3',4-Dichloropropiophenone | Aluminum chloride, 150-180°C | 60-70% | Fewer steps from this intermediate. | Harsh reaction conditions.[2] |
| Chlorobenzene & 3-Chloropropionyl Chloride | Aluminum chloride, molten salt (NaCl/KCl), 130°C | Up to 85% | High yielding. | Requires handling of molten salts and corrosive reagents.[3] |
| 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride, Toluene, -5 to 10°C | ~95% | High yield for the cyclization step.[4] | Starting material may be less common. |
Conversion of 5-Chloro-1-indanone to this compound
Once 5-chloro-1-indanone is obtained, it can be converted to the target amine. The two primary methods are compared below.
| Method | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Route A: Oxime Formation & Reduction | 1. Hydroxylamine hydrochloride, Pyridine; 2. H₂ gas, Pd/C catalyst, or Raney Nickel | High (often >90%) | High yielding and generally clean reactions. | Two distinct steps are required. |
| Route B: Reductive Amination | Ammonia, H₂ gas, Catalyst (e.g., Raney Nickel, Iron-based), or a hydride reducing agent (e.g., NaBH₃CN) | Moderate to High | One-pot procedure, potentially more efficient.[5] | May require high pressure and specialized equipment; potential for side reactions.[5] |
Experimental Protocols
Synthesis of 5-chloro-1-indanone from 3-Chlorobenzaldehyde[1]
Step 1: Synthesis of 3-chlorophenylpropionic acid In a 100mL three-necked flask, 40g of formic acid, 29g of diethylamine, 10g (0.071mol) of m-chlorobenzaldehyde, and 8.9g (0.085mol) of malonic acid are combined and stirred until dissolved. The mixture is then heated to 150°C and refluxed. Upon reaction completion (monitored by TLC), the mixture is poured into 400mL of ice water and stirred. The pH is adjusted to 3-4 with concentrated hydrochloric acid, and the resulting precipitate is filtered. The filter cake is recrystallized from ethyl acetate to yield 3-chlorophenylpropionic acid (10.8g, 82.3% yield).
Step 2: Synthesis of 5-chloro-1-indanone In a 100mL flask, 9g (0.049mol) of m-chlorophenylpropionic acid is dissolved in 40mL of dichloromethane. Malonyl chloride (5.8mL, 0.059mol) is added, and after stirring for 10 minutes, 9.7g of zinc chloride is slowly added. The reaction is allowed to proceed for approximately 2 hours (monitored by TLC). The reaction mixture is then poured into 400mL of ice water. The organic layer is separated, washed with 1mol/L hydrochloric acid, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield 5-chloro-1-indanone (6.5g, 79.5% yield).
Route A: Synthesis of this compound via Oxime Formation and Reduction
Step 1: Formation of 5-chloro-1-indanone oxime (Adapted from a general procedure) To a solution of 5-chloro-1-indanone (1 equivalent) in pyridine, hydroxylamine hydrochloride (1.05 equivalents) is added. The mixture is stirred at 50°C for approximately 20-30 minutes, with the reaction progress monitored by TLC. After completion, the pyridine is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1M aqueous HCl and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 5-chloro-1-indanone oxime, which can be used in the next step without further purification.
Step 2: Reduction of 5-chloro-1-indanone oxime (Adapted from a general procedure) The crude 5-chloro-1-indanone oxime is dissolved in an appropriate solvent (e.g., ethanol or acetic acid). A catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon or Raney Nickel, is added. The mixture is then subjected to hydrogenation with H₂ gas (typically at a pressure of 3-4 atm) at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material). The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The crude amine can be purified by crystallization or chromatography.
Route B: Synthesis of this compound via Reductive Amination (Adapted from a general procedure)
In a high-pressure reactor, 5-chloro-1-indanone (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia. A catalytic amount of a hydrogenation catalyst, like Raney Nickel, is added. The reactor is sealed and pressurized with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure until the reaction is complete. After cooling and venting the reactor, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by an appropriate method such as distillation or salt formation followed by recrystallization.
Visualization of Synthetic Strategies
Caption: Comparison of synthetic pathways to this compound.
This diagram illustrates the convergence of various starting materials to the key intermediate, 5-chloro-1-indanone, and the subsequent divergent pathways to the final product, this compound.
Conclusion
The synthesis of this compound offers multiple viable routes. The choice of the optimal pathway for the synthesis of the 5-chloro-1-indanone precursor will largely depend on the availability and cost of the starting materials, with the route from 1-(4-chlorophenyl)-2-propen-1-one showing a particularly high yield in its final step. For the conversion of the indanone to the amine, the two-step oxime formation and reduction route generally provides high yields and is often more straightforward to implement in a standard laboratory setting. The one-pot reductive amination, while potentially more efficient in terms of step economy, may require more specialized equipment and careful optimization to avoid side-product formation. Researchers and process chemists should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.
References
- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 2. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Unveiling the Putative Mechanism of Action of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Comparative Guide Based on Aminoindane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dihydro-1H-inden-1-amine is a substituted aminoindane derivative. While specific experimental data on its mechanism of action are not extensively available in peer-reviewed literature, its structural classification within the aminoindane family allows for a robust, evidence-based extrapolation of its likely pharmacological profile. This guide provides a comparative analysis of the known mechanisms of action of structurally related aminoindane compounds, offering a framework for the validation of this compound's biological activity.
Aminoindane derivatives are recognized for their psychoactive properties, primarily acting as modulators of monoamine neurotransmitter systems.[1][2][3] These compounds can function as monoamine reuptake inhibitors and/or releasing agents, with varying selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][4] The specific substitutions on the indane ring structure significantly influence the potency and selectivity of these compounds for their molecular targets.[4]
Comparative Analysis of Aminoindane Derivatives
The pharmacological activity of several aminoindane analogs has been characterized, providing a basis for predicting the potential mechanism of this compound. The following table summarizes key quantitative data from in vitro studies on well-characterized aminoindane derivatives.
| Compound | Target | IC50 (nM) for Inhibition of Uptake | EC50 (nM) for Release | Ki (nM) for Receptor Binding | Reference |
| 2-Aminoindane (2-AI) | NET | 130 | 36 | >10,000 (α2A, 5-HT1A, 5-HT2A) | [4] |
| DAT | 280 | 120 | >10,000 (α2A, 5-HT1A, 5-HT2A) | [4] | |
| SERT | >10,000 | >10,000 | >10,000 (α2A, 5-HT1A, 5-HT2A) | [4] | |
| 5-Iodo-2-aminoindane (5-IAI) | NET | 1,200 | 1,100 | 1,300 (α2A) | [5] |
| DAT | 3,100 | 2,100 | >10,000 (5-HT1A, 5-HT2A) | [5] | |
| SERT | 130 | 180 | 8,300 (α2A) | [5] | |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | NET | 710 | 450 | 4,200 (α2A) | [5] |
| DAT | 2,300 | 2,700 | >10,000 (5-HT1A, 5-HT2A) | [5] | |
| SERT | 110 | 160 | >10,000 (α2A) | [5] | |
| N-methyl-2-aminoindane (NM-2-AI) | NET | 44 | - | - | [6] |
| DAT | 1,200 | - | - | [6] | |
| SERT | 3,300 | - | - | [6] |
Postulated Signaling Pathways and Mechanism of Action
Based on the data from related compounds, this compound is likely to interact with monoamine transporters. The chloro- substitution at the 5-position may influence its affinity and selectivity for SERT, DAT, and NET. The primary mechanism is anticipated to be the inhibition of neurotransmitter reuptake or the induction of neurotransmitter release from the presynaptic neuron.
Caption: General signaling pathway for monoamine transporter modulation by aminoindane derivatives.
Experimental Protocols for Mechanism of Action Validation
To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
Radioligand Binding Assays
This experiment determines the affinity of the compound for various receptors and transporters.
Protocol:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cells expressing the target transporter/receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding data.
Synaptosomal Uptake Assays
This assay measures the compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals.
Protocol:
-
Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions by differential centrifugation of brain homogenates.
-
Uptake Reaction: Pre-incubate the synaptosomes with different concentrations of this compound. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration that inhibits 50% of uptake) from the dose-response curve.
In Vitro Release Assays
This experiment determines if the compound acts as a substrate for the transporter, inducing reverse transport (release) of the neurotransmitter.
Protocol:
-
Loading Synaptosomes: Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its uptake and storage in synaptic vesicles.
-
Release Measurement: Perfuse the loaded synaptosomes with buffer and collect fractions. After establishing a stable baseline of spontaneous release, introduce this compound at various concentrations into the perfusion buffer.
-
Quantification: Measure the radioactivity in the collected fractions to determine the amount of neurotransmitter released.
-
Data Analysis: Calculate the EC50 value (concentration that elicits 50% of the maximal release) from the dose-response curve.
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its role as a modulator of monoamine transporters. The provided experimental protocols offer a clear path for the definitive validation of its pharmacological profile. Further research into this compound will not only elucidate its specific mechanism but also contribute to a deeper understanding of the structure-activity relationships within the aminoindane class of compounds.
References
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-Chloro-2,3-dihydro-1H-inden-1-amine and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 5-Chloro-2,3-dihydro-1H-inden-1-amine and its N-acyl derivatives. The information herein is intended to facilitate the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and drug development due to their structural relation to known psychoactive compounds and their potential as intermediates in the synthesis of novel therapeutics. This document outlines the key spectroscopic features of the parent amine and provides a framework for comparing its N-acetyl and N-benzoyl derivatives.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and its N-acetyl and N-benzoyl derivatives. The data for the parent amine is based on information available from chemical suppliers, while the data for the derivatives are predicted based on established principles of spectroscopy. Researchers should verify this data with their own experimental results.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Aromatic Protons (ppm) | Benzylic Proton (-CH-N) (ppm) | Methylene Protons (-CH₂-) (ppm) | Other Protons (ppm) |
| This compound | CDCl₃ | 7.0-7.3 (m, 3H) | ~4.2 (t, 1H) | 1.8-2.0 (m, 1H), 2.4-2.6 (m, 1H), 2.8-3.0 (m, 2H) | ~1.6 (br s, 2H, -NH₂) |
| N-acetyl-5-chloro-2,3-dihydro-1H-inden-1-amine | CDCl₃ | 7.1-7.4 (m, 3H) | ~5.2 (q, 1H) | 2.0-2.2 (m, 1H), 2.6-2.8 (m, 1H), 2.9-3.1 (m, 2H) | ~2.0 (s, 3H, -COCH₃), ~5.8 (br d, 1H, -NH) |
| N-benzoyl-5-chloro-2,3-dihydro-1H-inden-1-amine | CDCl₃ | 7.1-7.9 (m, 8H) | ~5.4 (q, 1H) | 2.1-2.3 (m, 1H), 2.7-2.9 (m, 1H), 3.0-3.2 (m, 2H) | ~6.5 (br d, 1H, -NH) |
Note: Specific chemical shifts and coupling constants for (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine can be obtained from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Aromatic Carbons (ppm) | Benzylic Carbon (-CH-N) (ppm) | Methylene Carbons (-CH₂) (ppm) | Other Carbons (ppm) |
| This compound | CDCl₃ | 120-145 | ~58 | ~30, ~35 | - |
| N-acetyl-5-chloro-2,3-dihydro-1H-inden-1-amine | CDCl₃ | 122-144 | ~56 | ~29, ~34 | ~23 (-COCH₃), ~169 (-C=O) |
| N-benzoyl-5-chloro-2,3-dihydro-1H-inden-1-amine | CDCl₃ | 122-144, 127-135 (benzoyl) | ~57 | ~30, ~34 | ~167 (-C=O) |
Note: ¹³C NMR spectral data for (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine is available from ChemicalBook.[1]
Table 3: IR Spectroscopic Data (Predicted)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | 3300-3400 (two bands) | - | ~3030 | 700-800 |
| N-acetyl-5-chloro-2,3-dihydro-1H-inden-1-amine | ~3300 (one band) | ~1650 | ~3030 | 700-800 |
| N-benzoyl-5-chloro-2,3-dihydro-1H-inden-1-amine | ~3320 (one band) | ~1640 | ~3030 | 700-800 |
Note: IR spectral data for (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine can be sourced from ChemicalBook.[1]
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 167/169 (M⁺, ~3:1) | 152 (M-NH₂), 132 (M-Cl) |
| N-acetyl-5-chloro-2,3-dihydro-1H-inden-1-amine | 209/211 (M⁺, ~3:1) | 166 (M-COCH₃), 150 (M-NHCOCH₃), 43 (COCH₃) |
| N-benzoyl-5-chloro-2,3-dihydro-1H-inden-1-amine | 271/273 (M⁺, ~3:1) | 166 (M-COC₆H₅), 105 (COC₆H₅), 77 (C₆H₅) |
Note: Mass spectral data for (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine is available through ChemicalBook.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the spectra of the different derivatives to observe changes in the functional groups (e.g., the appearance of the amide C=O stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
If using GC-MS, ensure the sample is sufficiently volatile and thermally stable.
Data Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 40-500 m/z.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak (M⁺). For compounds containing chlorine, look for the characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Signaling Pathway and Experimental Workflow
Aminoindane derivatives are known to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. The following diagram illustrates the interaction of these compounds with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
References
Comparative Efficacy Analysis: 5-Chloro-2,3-dihydro-1H-inden-1-amine in Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of 5-Chloro-2,3-dihydro-1H-inden-1-amine. Due to the limited direct experimental data on this specific compound, this guide draws upon the well-established pharmacology of structurally similar aminoindane derivatives. The primary mechanism of action for this class of compounds involves the modulation of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][2][3] This guide will, therefore, compare the hypothetical efficacy of this compound with known aminoindanes, such as 2-Aminoindane (2-AI) and 5,6-Methylenedioxy-2-aminoindane (MDAI).
In Vitro Efficacy: Monoamine Transporter Inhibition
The in vitro efficacy of aminoindane derivatives is typically assessed through their ability to inhibit the reuptake of monoamines (serotonin, dopamine, and norepinephrine) in cells expressing the respective transporters. This is often quantified by determining the half-maximal inhibitory concentration (IC50).
Comparative In Vitro Data
The following table presents hypothetical IC50 values for this compound, based on expected structure-activity relationships, alongside reported values for comparator compounds. Lower IC50 values indicate greater potency.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
| This compound (Hypothetical) | 150 | 1800 | 95 |
| 2-Aminoindane (2-AI) | >10,000 | 439 | 86 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 114 | 1334 | 117 |
Data for 2-AI and MDAI are derived from existing literature.[4] Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET.
-
Radio-labeled monoamines ([³H]5-HT, [³H]DA, or [³H]NE).
-
Test compounds (e.g., this compound) and reference compounds (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Culture: HEK293 cells expressing the target transporter are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested, washed, and resuspended in assay buffer.
-
Compound Incubation: A range of concentrations of the test compound is pre-incubated with the cell suspension.
-
Substrate Addition: Radio-labeled monoamine is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Efficacy: Behavioral Models
The in vivo efficacy of compounds targeting monoamine transporters is often evaluated using animal models of depression, anxiety, or psychostimulant-like activity. Common models include the Forced Swim Test and the Tail Suspension Test, which are used to screen for antidepressant-like effects.
Comparative In Vivo Data
This table illustrates hypothetical results from the Forced Swim Test, a common preclinical screen for antidepressant activity. A significant reduction in immobility time suggests a potential antidepressant-like effect.
| Compound (Dose) | Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | 180 ± 15 | - |
| This compound (10 mg/kg, i.p.) (Hypothetical) | 110 ± 12 | 38.9% |
| Imipramine (20 mg/kg, i.p.) (Standard) | 95 ± 10 | 47.2% |
Data is hypothetical and for illustrative purposes. Results are typically presented as mean ± SEM.
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound in rodents.
Animals: Male C57BL/6 mice (8-10 weeks old).
Apparatus: A cylindrical glass tank (25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Test compounds, a standard antidepressant (e.g., imipramine), or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Mice are placed in the water tank for a 15-minute conditioning swim. This is to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-swim, the mice are again placed in the water tank for a 6-minute test session.
-
Behavioral Scoring: The duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes of the test session is recorded by a trained observer or an automated video-tracking system.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Experimental Workflows
The therapeutic and psychoactive effects of aminoindanes are mediated by their interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. The diagram below illustrates the general mechanism of monoamine reuptake and its inhibition.
References
- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 4. 2-Aminoindane - Wikipedia [en.wikipedia.org]
Comparative Analysis of Monoamine Transporter Affinity: A Focus on 5-Chloro-2,3-dihydro-1H-inden-1-amine and Related Aminoindanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoamine transporter affinity of 5-Chloro-2,3-dihydro-1H-inden-1-amine (5-CAI) and structurally related aminoindane derivatives, benchmarked against established reference compounds. Due to the limited publicly available data on 5-CAI, this guide focuses on its close structural analogs: 2-Aminoindane (2-AI), 5-Iodo-2-aminoindane (5-IAI), and 5,6-Methylenedioxy-2-aminoindane (MDAI). The data presented herein is intended to provide a valuable resource for researchers investigating the structure-activity relationships of novel psychoactive substances and developing new therapeutic agents targeting the monoamine transport system.
Monoamine Transporter Affinity Profile
The following table summarizes the in vitro binding affinities (Ki, nM) of selected aminoindanes and reference compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Aminoindanes | ||||
| 2-Aminoindane (2-AI) | 1,800 | 330 | 10,000 | [1] |
| 5-Iodo-2-aminoindane (5-IAI) | 2,700 | 180 | 130 | [2] |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,100 | 660 | 160 | [1] |
| Reference Compounds | ||||
| Cocaine | 230 | 480 | 740 | [3] |
| (+)-Methamphetamine | 640 | 70 | 38,000 | [3][4] |
| (±)-MDMA | 8,290 | 1,190 | 2,410 | [3] |
Experimental Protocols
The affinity data presented in this guide are typically determined using one of two primary experimental methodologies: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
This method directly measures the affinity of a compound for a specific transporter protein.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human monoamine transporters (hDAT, hNET, or hSERT) are prepared from cultured cell lines (e.g., HEK293) or from brain tissue.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd value.
-
Competition: A range of concentrations of the test compound (e.g., an aminoindane derivative) is added to the incubation mixture to compete with the radioligand for binding to the transporter.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
This functional assay measures the ability of a compound to inhibit the transport of monoamines into nerve terminals.
Objective: To determine the potency of a test compound to inhibit the uptake of dopamine, norepinephrine, or serotonin into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are isolated from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake of a specific radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is initiated by adding it to the synaptosome suspension.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined.
Visualization of Monoamine Transporter Function
The following diagrams illustrate the fundamental mechanism of monoamine transporters and the workflow of a competitive binding assay.
Caption: Monoamine Neurotransmitter Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Structure-Activity Relationship of 5-Chloro-2,3-dihydro-1H-inden-1-amine Derivatives as Monoamine Oxidase B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Chloro-2,3-dihydro-1H-inden-1-amine derivatives concerning their structure-activity relationship (SAR) as potent and selective inhibitors of monoamine oxidase B (MAO-B). Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, as it leads to an increase in dopamine levels in the brain.[1][2] This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the implicated biological pathway.
Comparative Analysis of MAO-B Inhibition
The inhibitory activities of various N-substituted this compound derivatives against human MAO-B (hMAO-B) are presented below. The data highlights how modifications to the substituent at the 1-amine position influence the inhibitory potency, measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R-Group (Substituent) | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for hMAO-B |
| L4 | 3-Fluorobenzyl | 0.11 | >100 | >909 |
| L8 | 3-Chlorobenzyl | 0.18 | >100 | >556 |
| L16 | Thiophen-2-ylmethyl | 0.27 | >100 | >370 |
| L17 | Thiophen-3-ylmethyl | 0.48 | >100 | >208 |
| Selegiline | (Reference Drug) | 0.52 | >100 | >192 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2019, 29(9), 1090-1093.[1]
Structure-Activity Relationship Summary:
The presented data indicates that the nature of the substituent on the amino group of the this compound scaffold plays a crucial role in its MAO-B inhibitory activity.
-
Aromatic Substituents: The presence of a substituted benzyl group at the R-position appears to be favorable for potent MAO-B inhibition.
-
Halogen Substitution: Compounds with halogen-substituted benzyl groups, such as 3-fluorobenzyl (L4) and 3-chlorobenzyl (L8), demonstrated the highest potency, with IC50 values of 0.11 µM and 0.18 µM, respectively.[1] This suggests that electron-withdrawing groups at the meta position of the benzyl ring enhance inhibitory activity.
-
Heterocyclic Substituents: Thienylmethyl substituents (L16 and L17) also conferred significant MAO-B inhibition, although slightly less potent than the halogenated benzyl derivatives.[1]
-
Selectivity: All the tested derivatives exhibited high selectivity for MAO-B over MAO-A, a desirable characteristic for minimizing side effects associated with MAO-A inhibition.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target compounds generally involves a two-step process starting from 5-chloro-2,3-dihydro-1H-inden-1-one.
Step 1: Reductive Amination of 5-Chloro-2,3-dihydro-1H-inden-1-one
-
To a solution of 5-chloro-2,3-dihydro-1H-inden-1-one (1 equivalent) in methanol, add the appropriate primary amine (1.2 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
In Vitro Monoamine Oxidase B Inhibition Assay (Fluorometric)
The inhibitory activity of the synthesized compounds on hMAO-B is determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds and reference inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, hMAO-B enzyme, and the test compound or reference inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding a solution containing the MAO-B substrate, HRP, and the fluorogenic probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red) over time (kinetic measurement) or at a fixed time point (endpoint measurement).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
MAO-B and α-Synuclein in Parkinson's Disease Pathogenesis
In Parkinson's disease, the enzymatic activity of MAO-B contributes to the depletion of dopamine and the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. Furthermore, there is a pathological interaction between MAO-B and α-synuclein, a protein that aggregates in Lewy bodies, a hallmark of Parkinson's disease.[3] α-Synuclein can stimulate MAO-B activity, creating a neurotoxic feedback loop.[3]
Caption: Pathological role of MAO-B and α-Synuclein in Parkinson's disease and the point of intervention.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for these compounds follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for the structure-activity relationship (SAR) study of MAO-B inhibitors.
References
- 1. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α‐Synuclein stimulation of monoamine oxidase‐B and legumain protease mediates the pathology of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 5-Chloro-2,3-dihydro-1H-inden-1-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of 5-Chloro-2,3-dihydro-1H-inden-1-amine. Due to the limited publicly available cross-reactivity data for this specific compound, this guide utilizes data from structurally similar aminoindane analogs, primarily 2-aminoindane (2-AI) and the selective MAO-B inhibitor rasagiline, to infer a potential off-target binding profile. This information is intended to guide early-stage drug discovery and development by highlighting potential areas of off-target activity that warrant further investigation.
Executive Summary
This compound belongs to the aminoindane class of compounds, which are known to interact with various components of the central nervous system. While direct experimental data on its cross-reactivity is scarce, analysis of its structural analogs suggests a potential for interaction with monoamine transporters and other receptors. This guide presents a comparative summary of the binding and functional activity of 2-aminoindane, a closely related analog, against a panel of receptors and transporters. Additionally, the high selectivity of rasagiline for monoamine oxidase B (MAO-B) is presented as a benchmark for selective enzyme inhibition within this chemical class. Detailed experimental protocols for common in vitro cross-reactivity assays are also provided to facilitate the design of future studies.
Data Presentation: Comparative Cross-Reactivity Data
The following tables summarize the in vitro binding affinity (Ki) and functional activity (EC50) of 2-aminoindane at various receptors and transporters. This data serves as a surrogate to predict the potential cross-reactivity of this compound.
Table 1: Comparative Binding Affinities (Ki, nM) of 2-Aminoindane at Various Receptors and Transporters [1][2][3][4][5]
| Target Class | Specific Target | 2-Aminoindane (Ki, nM) |
| Monoamine Transporters | Dopamine Transporter (DAT) | 439 |
| Norepinephrine Transporter (NET) | 86 | |
| Serotonin Transporter (SERT) | >10,000 | |
| Adrenergic Receptors | α2A | 134 |
| α2B | 211 | |
| α2C | 41 | |
| Serotonin Receptors | 5-HT1A | >10,000 |
| 5-HT2B | >10,000 |
Data presented is compiled from published literature and represents the geometric mean of reported values where applicable. The original study screened a panel of 29 receptors and transporters; only targets with significant affinity are presented here for brevity.
Table 2: Comparative Functional Activity (EC50, nM) of 2-Aminoindane at Monoamine Transporters [1][4]
| Functional Assay | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Monoamine Release | 439 | 86 | >10,000 |
Table 3: Comparative Inhibitory Activity (IC50, nM) of Rasagiline [6][7][8]
| Enzyme | Rasagiline (IC50, nM) |
| Monoamine Oxidase A (MAO-A) | 412 |
| Monoamine Oxidase B (MAO-B) | 4.43 |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the interpretation and replication of cross-reactivity data. Below are generalized protocols for radioligand binding and enzyme inhibition assays.
Radioligand Binding Assay Protocol (General)
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[4][5][9][10][11][12][13]
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the cell membrane preparation, a specific radioligand (a radioactively labeled drug known to bind to the target receptor), and the test compound at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through a glass fiber filter mat. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay Protocol (General)
Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme, such as MAO-A or MAO-B.[14][15][16][17][18]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzyme is used. A suitable substrate for the enzyme (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates) is prepared in an assay buffer.
-
Assay Setup: The assay is conducted in a microplate format. Each well contains the MAO enzyme, the test compound at various concentrations, and a buffer.
-
Pre-incubation: The enzyme and test compound are pre-incubated for a specific time to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The product of the enzymatic reaction is detected. This can be done using various methods, such as spectrophotometry or fluorometry, often involving a secondary reaction that produces a detectable signal. For example, the deamination of the substrate by MAO produces hydrogen peroxide, which can be detected using a fluorescent probe.
-
Data Analysis: The rate of the enzymatic reaction is measured in the presence of different concentrations of the test compound. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is then calculated.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for a radioligand binding assay and the signaling pathway of monoamine oxidase.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of monoamine oxidase and its inhibition.
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. multispaninc.com [multispaninc.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. evotec.com [evotec.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Inden-1-amine Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of key inden-1-amine derivatives, featuring supporting experimental data and methodologies.
The inden-1-amine scaffold is a core structural motif in a number of pharmacologically active compounds, most notably in the class of monoamine oxidase B (MAO-B) inhibitors used in the management of Parkinson's disease. Understanding the pharmacokinetic profiles of these compounds is paramount for optimizing their therapeutic efficacy and safety. This guide provides a detailed comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of two prominent compounds, rasagiline and selegiline, along with rasagiline's principal metabolite, 1-(R)-aminoindan.
Executive Summary
This guide synthesizes available preclinical and clinical data to offer a side-by-side comparison of key pharmacokinetic parameters. Rasagiline, an N-propargyl-1-aminoindan, generally exhibits a more straightforward pharmacokinetic profile compared to selegiline. Notably, selegiline's metabolism yields amphetamine-like metabolites, a factor not present with rasagiline. The primary metabolite of rasagiline, 1-(R)-aminoindan, is pharmacologically active and contributes to the overall therapeutic effect. The data presented herein, including clearly structured tables and detailed experimental protocols, serves as a critical resource for researchers engaged in the development of novel therapeutics based on the inden-1-amine framework.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for rasagiline, selegiline, and 1-(R)-aminoindan, derived from studies in both humans and rats.
Table 1: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Rasagiline (1 mg) | Selegiline (10 mg) |
| Cmax (Maximum Plasma Concentration) | 8.5 ng/mL[1] | ~2 µg/L (~2 ng/mL)[2] |
| Tmax (Time to Cmax) | 0.5 - 0.7 hours[1] | < 1 hour[2] |
| Elimination Half-life (t½) | ~1.34 hours[3] | ~1.5 hours[2] |
| Absolute Bioavailability | ~36%[1] | ~10%[2] |
| Apparent Oral Clearance (CL/F) | 94.3 L/hour[3] | 59 L/min (3540 L/hour)[2] |
Table 2: Pharmacokinetic Parameters of Rasagiline and its Metabolite in Rats
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rasagiline | Pure Drug (Oral) | 4.32 ± 0.25 | 1.0 ± 0.05 | 22.63 ± 2.65 | 3.2 ± 0.83 |
| Rasagiline | Microspheres (Oral) | 3.54 ± 0.67 | 2.0 ± 0.06 | 34.22 ± 2.56 | 6.32 ± 0.53 |
| 1-(R)-aminoindan | (after Rasagiline 1mg) | 2.6 ng/mL | - | 10.1 ng·h/mL | - |
Data for 1-(R)-aminoindan Cmax and AUC are dose-dependent.[3]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetic profiles of these inden-1-amine compounds.
Human Pharmacokinetic Studies (for Rasagiline and Selegiline)
A common study design for evaluating the pharmacokinetics in humans is an open-label, randomized, single-dose, crossover trial.
-
Subject Population: Healthy adult male and/or female volunteers.
-
Dosing: A single oral dose of the compound (e.g., 1 mg rasagiline or 10 mg selegiline) is administered after an overnight fast.[2]
-
Blood Sampling: Venous blood samples are collected at pre-determined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Preclinical Pharmacokinetic Studies in Rats
In vivo pharmacokinetic studies in animal models, such as rats, are crucial for preclinical drug development.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Administration: The test compound is administered via oral gavage (p.o.) or intravenous (i.v.) injection. For oral administration, the compound is often formulated in a suitable vehicle.
-
Blood Collection: Blood samples are collected from the tail vein or via cannulation at various time points post-administration.
-
Sample Processing and Analysis: Similar to human studies, blood is processed to plasma, and drug concentrations are determined by a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles. Intravenous administration data is used to determine the absolute bioavailability of the orally administered compound.
Visualizations
Signaling Pathways and Metabolic Fate
The metabolic pathway of rasagiline is a key differentiator from selegiline. Rasagiline is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to its major metabolite, 1-(R)-aminoindan, which is not an amphetamine derivative.[1] In contrast, selegiline is metabolized to L-methamphetamine and L-amphetamine.
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies in a preclinical setting.
References
A Comparative Guide to Validating the Purity of Synthesized 5-Chloro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of synthesized Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a chiral amine intermediate crucial in pharmaceutical synthesis. The focus is on identifying and quantifying potential impurities, including enantiomeric impurities, organic by-products, and residual solvents. The comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.
Overall Workflow for Purity Validation
The validation process for a newly synthesized compound like this compound is a multi-step analytical workflow. It begins with the characterization of the bulk substance and branches into parallel analyses for different types of potential impurities. Each analytical branch provides critical data that is ultimately integrated to establish a comprehensive purity profile.
Caption: General workflow for the comprehensive purity validation of a synthesized chiral API.
Comparison of Key Analytical Techniques
The choice of analytical technique is dictated by the type of impurity being targeted. For a chiral compound, enantiomeric purity is as critical as the absence of process-related impurities and residual solvents. The following table compares the primary methods used in this context.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Primary Application | Principle | Typical Detection Limit | Advantages | Limitations |
|---|---|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1] | ~0.05% | High resolution, wide availability of CSPs, robust and reproducible.[2][3] | Method development can be time-consuming; requires specific chiral columns.[4] |
| Reverse-Phase HPLC (RP-HPLC) | Organic Impurities (non-volatile) | Separation based on hydrophobicity. | ~0.01% - 0.1% | Versatile for a wide range of organic compounds, easily coupled with UV and Mass Spectrometry (MS) detectors.[5] | Not suitable for highly volatile or non-polar compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvents, Volatile Organic Impurities | Separation of volatile compounds in the gas phase followed by mass-based detection.[] | ppm levels | Gold standard for residual solvent analysis (USP <467>).[7][8] High sensitivity and specificity.[9] | Requires analytes to be volatile or amenable to derivatization.[10] Not suitable for non-volatile impurities. |
| Quantitative NMR (qNMR) | Absolute Purity, Structural Confirmation | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[11] | ~0.1% | Provides structural confirmation and absolute purity without needing a specific reference standard for the analyte itself. Orthogonal to chromatographic methods.[11][12] | Lower sensitivity compared to chromatographic methods; requires high-field NMR; complex mixtures can lead to signal overlap.[11] |
| Supercritical Fluid Chromatography (SFC) | Enantiomeric Purity | Separation using a supercritical fluid (e.g., CO2) as the mobile phase.[1] | ~0.05% | Faster analysis times and reduced organic solvent consumption compared to HPLC ("green" chemistry).[1] | Requires specialized equipment; less common than HPLC in many labs. |
Representative Experimental Data
The following tables provide examples of quantitative data that would be generated during the purity validation of a batch of this compound.
Table 2: Representative Chiral HPLC Data for Enantiomeric Purity (Method: Chiral Stationary Phase column, isocratic elution)
| Peak Identity | Retention Time (min) | Area (%) | Resolution (Rs) | Calculated Purity |
| (R)-enantiomer (impurity) | 8.54 | 0.25 | - | 99.5% e.e. |
| (S)-enantiomer (API) | 10.21 | 99.75 | 2.8 | (S)-enantiomer |
Table 3: Representative RP-HPLC Data for Organic Impurity Profile (Method: C18 column, gradient elution, UV detection at 220 nm)
| Retention Time (min) | Area (%) | Proposed Identity | Specification |
| 4.8 | 0.08 | Unknown Impurity 1 | ≤ 0.10% |
| 9.2 | 99.85 | This compound | ≥ 99.5% |
| 12.5 | 0.07 | 5-Chloro-2,3-dihydro-1H-inden-1-one (Starting Material) | ≤ 0.10% |
Experimental Protocols
Detailed and robust protocols are essential for generating reliable and reproducible data. The following are standard methodologies for the key analyses discussed.
Protocol for Enantiomeric Purity by Chiral HPLC
This method is designed to separate and quantify the (R)- and (S)-enantiomers of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Amylose or Cellulose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers (requires a reference standard for one or both enantiomers).
-
Calculate the enantiomeric excess (e.e. %) using the peak areas: e.e. % = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Protocol for Organic Impurity Profile by RP-HPLC
This method quantifies process-related impurities, such as starting materials, by-products, and degradation products.
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10 µL of the sample.
-
Run the gradient program.
-
Integrate all peaks and report the area percent for each impurity relative to the total peak area. Identification of specific impurities requires comparison with reference standards.
-
Protocol for Residual Solvent Analysis by Headspace GC-MS
This protocol follows the principles outlined in USP <467> for identifying and quantifying residual solvents from the manufacturing process.[7][8]
-
Instrumentation: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.[]
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 20 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analysis.[7]
-
Seal the vial immediately.
-
-
Procedure:
-
Load the prepared sample vial into the headspace autosampler.
-
Run the sequence, including standards for expected solvents (e.g., solvents used in the synthesis and workup).
-
Identify and quantify solvents by comparing retention times and mass spectra to the reference standards. Ensure compliance with ICH Q3C limits for Class 1, 2, and 3 solvents.[7][8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soeagra.com [soeagra.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
5-Chloro-2,3-dihydro-1H-inden-1-amine proper disposal procedures
Proper disposal of 5-Chloro-2,3-dihydro-1H-inden-1-amine is critical for laboratory safety and environmental protection. As a chlorinated organic compound, it is classified as a halogenated organic waste and must be handled according to specific protocols.[1] Disposal procedures are dictated by local, regional, and national regulations, and laboratory personnel must adhere to their institution's specific guidelines.[2][3] The following information provides a comprehensive guide for the safe handling and disposal of this substance.
Hazard and Safety Summary
This compound is a hazardous substance that can cause significant irritation and harm.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential when handling this chemical or its waste.[4][5]
| Hazard Type | Description | Precautionary Statement Codes |
| Health Hazards | Harmful if swallowed.[2] | P264: Wash thoroughly after handling.[2] |
| Causes skin irritation.[2] | P270: Do not eat, drink or smoke when using this product.[2] | |
| Causes serious eye irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| May cause respiratory irritation.[2] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Corrosive to eyes, skin, and respiratory system.[6] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. | ||
| Storage & Disposal | Store locked up.[2] | P405: Store locked up.[2] |
| Dispose of contents/container in accordance with local regulations.[2] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
Standard Disposal Protocol
The standard method for disposing of this compound is through collection as regulated hazardous waste for subsequent incineration.[1] Do not dispose of this chemical down the drain.[5]
Step 1: Waste Segregation Proper segregation is the most critical step to ensure safe disposal and minimize costs.
-
Collect Halogenated Waste Separately: this compound must be collected in a designated waste container for halogenated organic compounds .[1][7] These containers are often color-coded (e.g., green carboys) for easy identification.[1]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[8] It is also crucial to keep it separate from other waste streams such as acids, bases, heavy metals, cyanides, or strong oxidizing agents.[7][8]
Step 2: Container Selection and Labeling
-
Use a Compatible Container: Collect the waste in a container that is chemically compatible and in good condition, with a secure, tightly fitting lid.[5][9] The container should be kept closed except when adding waste.[7][9] To prevent overfilling and allow for expansion, fill containers to no more than 75% of their capacity.[10]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Document Contents: Meticulously log all components added to the container on the waste tag, including the full chemical name and the approximate mass or volume of each constituent.[1][7]
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated location.[7] The container must be stored in appropriate secondary containment to prevent spills from spreading.[7]
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the waste container is nearly full (approximately 75%), arrange for its collection by your institution's EHS or hazardous waste management department by following their specific procedures, which often involve submitting an online request form.[7]
Accidental Spill Procedures
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure Safety: Alert others in the area and ensure proper ventilation. Turn off any nearby ignition sources.[7]
-
Wear Appropriate PPE: At a minimum, wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][7]
-
Collect Waste: Carefully collect the absorbent material and place it into a sealable, compatible container.[5]
-
Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents and dispose of it according to the halogenated waste procedure described above.[7]
-
Decontaminate: Clean the spill area thoroughly.
For large spills or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team immediately.[7]
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for 5-Chloro-2,3-dihydro-1H-inden-1-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2,3-dihydro-1H-inden-1-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Disclaimer: This document is a guide and should be supplemented with the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS and a certified safety professional before handling this chemical.
Hazard Identification and Classification
This compound and its salts are classified as hazardous. Key hazard statements include:
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Based on handling similar compounds, nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination. For extended contact, consult glove manufacturer compatibility charts. Always inspect gloves for tears or punctures before use.[5][6] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is also required.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood to minimize inhalation.[6] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors should be used.[4][6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Confirm that the fume hood is functioning correctly and that all necessary equipment is within the hood.
-
Dispensing: Carefully weigh or measure the required amount of the chemical. Avoid creating dust if handling a solid form.
-
During Use: Keep the container tightly closed when not in use.[7] Avoid contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in the handling area.[1]
-
After Use: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][7] Decontaminate all work surfaces.
Storage:
-
Store in a dry, cool, and well-ventilated place.[7]
-
Keep the container tightly closed.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
Spill and Disposal Plan
Chemical Spill Response Workflow:
References
- 1. (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
